Product packaging for 4-(Methylamino)-3-nitrobenzoyl chloride(Cat. No.:CAS No. 82357-48-0)

4-(Methylamino)-3-nitrobenzoyl chloride

Cat. No.: B1289462
CAS No.: 82357-48-0
M. Wt: 214.6 g/mol
InChI Key: LIRZLGQEZXAOQR-UHFFFAOYSA-N
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Description

4-(Methylamino)-3-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C8H7ClN2O3 and its molecular weight is 214.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O3 B1289462 4-(Methylamino)-3-nitrobenzoyl chloride CAS No. 82357-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylamino)-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRZLGQEZXAOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591689
Record name 4-(Methylamino)-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82357-48-0
Record name 4-(Methylamino)-3-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and key applications of 4-(Methylamino)-3-nitrobenzoyl chloride. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Core Properties and Characteristics

This compound, with the CAS number 82357-48-0, is an organic compound featuring a benzoyl chloride functional group substituted with both a nitro group and a methylamino group.[1] Its molecular formula is C8H7ClN2O3.[2] The compound typically appears as a yellow crystalline powder or a yellow to orange solid.[1][2] It is known to be soluble in organic solvents such as dichloromethane and chloroform.[2]

The reactivity of the acyl chloride functional group makes it highly susceptible to nucleophilic acyl substitution reactions.[3] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, further increasing its reactivity.[3] This high reactivity is crucial for its role as a building block in the synthesis of complex molecules.[3] The compound is stable under normal conditions and can be stored for several months in a cool, dry place.[2] However, it is also a toxic and corrosive compound, requiring careful handling.[1][2]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C8H7ClN2O3[1][2][4][5]
Molecular Weight 214.61 g/mol [4]
Melting Point 80-85°C[2]
Boiling Point 306°C at 760 mmHg[2]
353.3°C at 760 mmHg[4][5]
Density 1.458 g/cm³ (at 20°C)[4]
1.5 g/cm³[5]
Appearance Yellow crystalline powder[2]
Yellow to orange solid/liquid[1]
Flash Point 167.5°C[4][5]
Vapor Pressure 3.62E-05 mmHg at 25°C[4]
Solubility Soluble in dichloromethane and chloroform[2]

Experimental Protocols

This section details the common synthetic methodologies for this compound and its subsequent reactions.

Synthesis of this compound

There are two primary routes for the synthesis of the title compound, generally starting from either 4-chloro-3-nitrobenzoic acid or 4-(methylamino)-3-nitrobenzoic acid.

Protocol 1: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This is a two-step process that first involves the formation of the methylamino benzoic acid intermediate.

  • Step 1: Formation of 4-(Methylamino)-3-nitrobenzoic acid

    • React 4-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine (e.g., 25% mass concentration).[6]

    • Heat the mixture to reflux and maintain the reaction for 3-5 hours.[6]

    • After the reaction is complete, cool the solution to 15°C.[6]

    • Adjust the pH of the solution to 3 using acetic acid to precipitate the product.[6]

    • The resulting yellow solid is 4-(methylamino)-3-nitrobenzoic acid.[6]

  • Step 2: Acyl Chlorination

    • The intermediate, 4-(methylamino)-3-nitrobenzoic acid, is then converted to the acyl chloride.[3][6]

    • This is achieved by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl2).[2][3][6]

    • For optimized conditions, N,N-dimethylformamide (DMF) can be used as a catalyst in a dichloromethane solvent.[3] The mixture is heated to reflux for several hours.[3] This method has been reported to produce high-purity product with yields up to 98%.[3]

Protocol 2: Amide Formation using this compound

This protocol describes the use of this compound as an acylating agent to form N-substituted benzamides, a key step in the synthesis of the anticoagulant drug Dabigatran etexilate.[3]

  • Dissolve this compound in a suitable organic solvent, such as dichloromethane.[6]

  • In a separate vessel, prepare a solution of the primary or secondary amine to be reacted (e.g., ethyl 3-(pyridin-2-ylamino)propanoate for Dabigatran synthesis).[3][7]

  • At room temperature, add the amine solution dropwise to the solution of this compound.[6]

  • Allow the reaction to proceed for a set time (e.g., 30 minutes).[6]

  • Upon completion, wash the reaction mixture with water and separate the organic phase.[6]

  • Remove the solvent under reduced pressure to isolate the N-substituted benzamide product.[6]

Key Applications in Drug Development

This compound is a versatile intermediate primarily used in the pharmaceutical industry.[2] Its high reactivity makes it an ideal building block for complex APIs.[2]

  • Anticoagulants: It is a crucial intermediate in the synthesis of Dabigatran etexilate, an anticoagulant medication.[3]

  • Anti-cancer Drugs: The compound is a key intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.[2]

  • Anti-viral Drugs: It is also used in the synthesis of protease inhibitors like Boceprevir and Telaprevir, which are used in the treatment of Hepatitis C virus (HCV) infections.[2]

Visualizations: Synthetic Pathways

The following diagrams illustrate the key synthetic workflows described in the experimental protocols.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Acyl Chlorination A 4-Chloro-3-nitrobenzoic Acid C 4-(Methylamino)-3-nitrobenzoic Acid A->C Reflux B Methylamine B->C D 4-(Methylamino)-3-nitrobenzoic Acid F This compound D->F Reflux, DMF (cat.) E Thionyl Chloride (SOCl2) E->F

Caption: Synthesis workflow for this compound.

G cluster_0 Amide Formation Reaction A This compound C N-Substituted Benzamide (e.g., Dabigatran Precursor) A->C Dichloromethane B Primary or Secondary Amine (e.g., Ethyl 3-(pyridin-2-ylamino)propanoate) B->C

Caption: General workflow for amide synthesis using the title compound.

References

4-(Methylamino)-3-nitrobenzoyl chloride chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-(methylamino)-3-nitrobenzoyl chloride, a key chemical intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's chemical structure, physicochemical properties, synthesis protocols, and its significant role in the production of advanced anticoagulants.

Chemical Structure and Identification

This compound is an aromatic compound characterized by a benzoyl chloride core with both a methylamino and a nitro group as substituents.

Chemical Structure:

CAS Number: 82357-48-0[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C8H7ClN2O3[4][5][6]
Molecular Weight 214.61 g/mol [4][5]
Appearance Yellow to orange crystalline powder or solid[2][4][5]
Melting Point 80-85°C[5]
Boiling Point 353.3 ± 32.0 °C at 760 mmHg[2][6]
Density 1.5 ± 0.1 g/cm³[6]
Flash Point 167.5 ± 25.1 °C[6]
Solubility Soluble in organic solvents such as dichloromethane and chloroform[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 4-(methylamino)-3-nitrobenzoic acid. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 4-(Methylamino)-3-nitrobenzoic Acid

Objective: To synthesize this compound via the chlorination of 4-(methylamino)-3-nitrobenzoic acid using thionyl chloride.

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid

  • Thionyl chloride (SOCl2)

  • Dichloromethane (CH2Cl2) or Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, a solution of 4-(methylamino)-3-nitrobenzoic acid in a suitable solvent like toluene is prepared.

  • Thionyl chloride is added to this solution, typically in a stoichiometric excess of 5 to 10%.

  • The reaction mixture is then heated to a temperature between 30 and 50°C and maintained for approximately 30 minutes.

  • Following the reaction, the mixture is distilled to remove excess thionyl chloride and solvent, resulting in a dense residue.

  • This residue, which is the 4-methylamino-3-nitrobenzoyl chloride hydrochloride, is then dissolved in a solvent like toluene for use in subsequent reactions.

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including anti-cancer, anti-viral, and anti-inflammatory drugs.[5] Its most notable application is in the production of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[1]

Experimental Protocol: Synthesis of a Dabigatran Intermediate

Objective: To synthesize ethyl 3-[--INVALID-LINK--amino]propanoate, a key intermediate for Dabigatran, via nucleophilic acyl substitution.

Materials:

  • This compound hydrochloride solution in toluene

  • 3-(2-pyridylamino) ethyl propanoate

  • Toluene

  • Reaction vessel with temperature control

Procedure:

  • The solution of this compound hydrochloride in toluene is brought to a temperature between 0 and 30°C.

  • A second solution is prepared by dissolving 3-(2-pyridylamino)ethyl propanoate in toluene.

  • The second solution is then added to the first solution, and the reaction is maintained within the specified temperature range.

  • The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an amide bond and the desired intermediate.[1]

Visualizations

Logical Relationships in Synthesis

The following diagram illustrates the synthetic pathway from 4-chloro-3-nitrobenzoic acid to a key Dabigatran precursor, highlighting the role of this compound.

G Synthesis Pathway to Dabigatran Precursor A 4-Chloro-3-nitrobenzoic acid C 4-(Methylamino)-3-nitrobenzoic acid A->C Nucleophilic Aromatic Substitution B Methylamine B->C E This compound C->E Acyl Chlorination D Thionyl Chloride D->E G Dabigatran Precursor (Amide Intermediate) E->G Nucleophilic Acyl Substitution F Ethyl 3-(pyridin-2-ylamino)propanoate F->G

Caption: Synthetic route to a Dabigatran precursor.

Signaling Pathway of Dabigatran

As this compound is a synthetic intermediate, it does not have a direct signaling pathway. The diagram below illustrates the mechanism of action of Dabigatran, the final drug product. Dabigatran is a direct thrombin inhibitor, playing a key role in the coagulation cascade.

G Mechanism of Action of Dabigatran A Prothrombin B Thrombin (Factor IIa) A->B Activation C Fibrinogen B->C D Fibrin C->D Cleavage E Blood Clot D->E F Dabigatran F->B Inhibition

Caption: Dabigatran's role in the coagulation cascade.

References

An In-depth Technical Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride from 4-chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(methylamino)-3-nitrobenzoyl chloride, a key intermediate in the pharmaceutical industry, from 4-chloro-3-nitrobenzoic acid. The synthesis is a robust two-step process involving a nucleophilic aromatic substitution followed by the conversion of a carboxylic acid to an acyl chloride. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.

Synthesis Overview

The synthesis of this compound from 4-chloro-3-nitrobenzoic acid is achieved in two primary steps:

Step 1: Nucleophilic Aromatic Substitution. 4-chloro-3-nitrobenzoic acid is reacted with methylamine in a nucleophilic aromatic substitution reaction. The methylamino group displaces the chlorine atom to yield 4-(methylamino)-3-nitrobenzoic acid.

Step 2: Acyl Chloride Formation. The carboxylic acid functional group of 4-(methylamino)-3-nitrobenzoic acid is then converted to an acyl chloride using a chlorinating agent, typically thionyl chloride, to produce the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-(methylamino)-3-nitrobenzoic acid

ReactantReagentSolventTemperatureReaction TimeYieldReference
4-chloro-3-nitrobenzoic acidAqueous MethylamineWaterReflux3-5 hours-[1]
4-chloro-3-nitrobenzoic acid40% Methylamine Solution-180-190 °C17 minutes88.3%[2]
4-fluoro-3-nitrobenzoic acidMethylamine in waterDMFRoom Temperature60 minutes100%[3]

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

ReactantReagentCatalystSolventTemperatureReaction TimeYieldReference
4-(methylamino)-3-nitrobenzoic acidThionyl chlorideN,N-dimethylformamide (DMF)DichloromethaneReflux4 hoursHigh[4][5]
4-(methylamino)-3-nitrobenzoic acidThionyl chloride--Reflux1.5 hours-[3]
3-nitrobenzoic acid (analogous)Thionyl chloride--Reflux6 hours-[6]

Note: A patent for a related multi-step synthesis indicates a total yield of up to 97.5%[5]. Another source suggests yields as high as 98% for the acyl chlorination step[4].

Experimental Protocols

Step 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution (e.g., 25-40%)

  • Acetic acid (for workup)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid and the aqueous methylamine solution.

  • Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-5, which will cause the product to precipitate out of solution[1].

  • Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with water to remove any remaining impurities.

  • Dry the purified 4-(methylamino)-3-nitrobenzoic acid. The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Step 2: Synthesis of this compound

Materials:

  • 4-(methylamino)-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend 4-(methylamino)-3-nitrobenzoic acid in dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • From the dropping funnel, add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and may produce gaseous byproducts (SO₂ and HCl), so it should be performed in a well-ventilated fume hood.

  • After the addition of thionyl chloride is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 1.5-4 hours)[3][5].

  • Monitor the reaction for completion (e.g., by observing the cessation of gas evolution or by TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid. This product is often used in the next synthetic step without further purification.

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow Start 4-chloro-3-nitrobenzoic acid Intermediate 4-(methylamino)-3-nitrobenzoic acid Start->Intermediate  Methylamine (Nucleophilic Aromatic Substitution) Final This compound Intermediate->Final  Thionyl Chloride (Acyl Chloride Formation)

Caption: Overall two-step synthesis of this compound.

Mechanism of Nucleophilic Aromatic Substitution

Caption: Formation of a resonance-stabilized Meisenheimer complex.

Mechanism of Acyl Chloride Formation with Thionyl Chloride

Acyl_Chloride_Mechanism Mechanism: Acyl Chloride Formation Carboxylic_Acid R-COOH Intermediate_1 Chlorosulfite Intermediate Carboxylic_Acid->Intermediate_1 + SOCl₂ Thionyl_Chloride SOCl₂ Intermediate_2 Protonated Intermediate Intermediate_1->Intermediate_2 + Cl⁻ (from another SOCl₂) Acyl_Chloride R-COCl Intermediate_2->Acyl_Chloride Byproducts SO₂ + HCl Intermediate_2->Byproducts Elimination

Caption: Conversion of a carboxylic acid to an acyl chloride.

References

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-(Methylamino)-3-nitrobenzoyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This compound, with the CAS number 82357-48-0, is a yellow crystalline powder soluble in organic solvents like dichloromethane and chloroform.[1] It is recognized for its high reactivity, primarily due to the acyl chloride functional group.[2][3]

IdentifierValueSource
Molecular Formula C₈H₇ClN₂O₃[1][4]
Molecular Weight 214.61 g/mol [4][5]
CAS Number 82357-48-0[2][3][4][5]
Appearance Yellow Crystalline Powder[1]
Melting Point 80-85°C[1]
Boiling Point 306°C at 760 mmHg[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. The compound is a vital building block for producing various drugs, including anti-cancer, anti-viral, and anti-inflammatory agents.[1] A prominent application is its role as a key intermediate in the synthesis of the anticoagulant medication, Dabigatran Etexilate.[3]

Two common synthetic routes are described below:

Method 1: From 4-Chloro-3-nitrobenzoic Acid

This is a widely used method that involves a two-step process:

  • Formation of 4-(Methylamino)-3-nitrobenzoic acid: This step involves a nucleophilic aromatic substitution reaction. 4-Chloro-3-nitrobenzoic acid is reacted with methylamine. The methylamine displaces the chlorine atom on the benzene ring to yield 4-(Methylamino)-3-nitrobenzoic acid. This reaction is typically carried out under reflux conditions.[3]

  • Conversion to this compound: The carboxylic acid group of the intermediate is then converted to an acyl chloride. This is achieved by reacting 4-(Methylamino)-3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Method 2: From 3-Nitrobenzoic Acid

An alternative synthesis pathway begins with 3-nitrobenzoic acid:

  • Formation of 3-Nitrobenzoyl chloride: 3-Nitrobenzoic acid is first reacted with thionyl chloride to form 3-nitrobenzoyl chloride.[1]

  • Reaction with Methylamine: The resulting 3-nitrobenzoyl chloride is then reacted with methylamine to yield the final product, this compound.[1]

Reaction Pathway and Logical Workflow

The following diagrams illustrate the chemical synthesis pathways and the logical workflow for the production of this compound.

Synthesis_Pathway_1 4-Chloro-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid Intermediate 4-(Methylamino)-3-nitrobenzoic Acid 4-Chloro-3-nitrobenzoic Acid->Intermediate + Methylamine (Nucleophilic Aromatic Substitution) Methylamine Methylamine Final_Product This compound Intermediate->Final_Product + Thionyl Chloride (Chlorination) Thionyl Chloride Thionyl Chloride

Synthesis from 4-Chloro-3-nitrobenzoic Acid.

Synthesis_Pathway_2 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Intermediate 3-Nitrobenzoyl chloride 3-Nitrobenzoic Acid->Intermediate + Thionyl Chloride (Chlorination) Thionyl Chloride Thionyl Chloride Final_Product This compound Intermediate->Final_Product + Methylamine Methylamine Methylamine

Synthesis from 3-Nitrobenzoic Acid.

Dabigatran_Synthesis_Step Start This compound Reaction Amide Formation (Nucleophilic Acyl Substitution) Start->Reaction Reactant Ethyl 3-(pyridin-2-ylamino)propanoate Reactant->Reaction Product Dabigatran Precursor Reaction->Product

Role in Dabigatran Etexilate Synthesis.

References

Spectral and Methodological Guide to 4-(Methylamino)-3-nitrobenzoyl Chloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics and synthetic protocols for 4-(methylamino)-3-nitrobenzoyl chloride, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to the limited availability of direct experimental spectral data for this reactive acyl chloride, this document presents a combination of predicted data based on analogous compounds and detailed experimental procedures for its synthesis and handling.

Physicochemical Properties

This compound is a yellow to orange solid with a molecular formula of C₈H₇ClN₂O₃ and a molecular weight of approximately 214.61 g/mol .[1] It is characterized by its high reactivity, primarily due to the acyl chloride functional group, which makes it a potent acylating agent.[1] The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the aromatic ring modulates the reactivity of the molecule.[1]

Spectral Data Summary

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylamino group, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nitro and benzoyl chloride groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~8.10d~9.0
H-2~8.89d~2.1
H-6~6.87d~9.0
-NHCH₃~3.09d~5.1
-NHCH₃~8.35br s-

Data extrapolated from Methyl 4-(methylamino)-3-nitrobenzoate.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with notable downfield shifts for the carbonyl carbon and the carbons attached to the nitro and amino groups.

Carbon Predicted Chemical Shift (δ, ppm)
C=O~168
C-4~150
C-3~135
C-1~128
C-2~125
C-5~120
C-6~110
-NHCH₃~30
Key Infrared (IR) Absorption Bands

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.[1]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3300-3500
C-H (aromatic)Stretch3000-3100
C-H (aliphatic)Stretch2850-3000
C=O (acyl chloride)Stretch1750-1800 (strong)
C=C (aromatic)Stretch1400-1600
NO₂Asymmetric Stretch1500-1550 (strong)
NO₂Symmetric Stretch1300-1350 (strong)
C-NStretch1250-1350
C-ClStretch600-800
Mass Spectrometry (MS) Data

Mass spectrometry is essential for confirming the molecular weight of the compound.

Parameter Value
Molecular Formula C₈H₇ClN₂O₃
Molecular Weight 214.61 g/mol
Predicted [M]+ m/z 214
Predicted [M+2]+ m/z 216 (due to ³⁷Cl isotope)

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid.

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This initial step involves a nucleophilic aromatic substitution reaction.

  • Reactants: 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine (e.g., 25% by mass).

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzoic acid in the methylamine solution.

    • Heat the mixture under reflux for 3-5 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to approximately 15°C.[2]

    • Acidify the solution to a pH of 3 using acetic acid to precipitate the product.[2]

    • Filter the resulting yellow solid, wash with water, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid.[2]

Synthesis of this compound

The second step is the conversion of the carboxylic acid to the acyl chloride.

  • Reactants: 4-(methylamino)-3-nitrobenzoic acid and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Procedure:

    • In a round-bottom flask, suspend 4-(methylamino)-3-nitrobenzoic acid in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude this compound can be used directly in the next step or purified by recrystallization from a suitable solvent like dichloromethane.

Logical Workflow and Signaling Pathways

Synthetic Workflow

The synthesis of this compound and its subsequent use in the formation of an amide bond, a common reaction in pharmaceutical synthesis, can be visualized as follows:

G Synthetic Workflow of this compound and Amide Formation A 4-Chloro-3-nitrobenzoic Acid C 4-(Methylamino)-3-nitrobenzoic Acid A->C B Methylamine B->C E This compound C->E + SOCl₂ D Thionyl Chloride (SOCl₂) D->E G N-Substituted 4-(methylamino)-3-nitrobenzamide E->G + Amine F Primary/Secondary Amine (R-NH₂ or R₂NH) F->G

Caption: Synthetic pathway from 4-chloro-3-nitrobenzoic acid to N-substituted amides.

Role in Drug Synthesis

This compound is a key intermediate in the synthesis of several important drugs, including the anticoagulant Dabigatran etexilate and the anti-cancer drug Erlotinib.[1][3] Its reactivity allows for the efficient formation of amide bonds, which are central to the structure of these therapeutic agents. The general reaction pathway involves the nucleophilic attack of an amine on the carbonyl carbon of the benzoyl chloride, leading to the formation of a stable amide linkage.[1]

G Application in Pharmaceutical Synthesis cluster_0 Intermediate Synthesis cluster_1 Drug Precursors cluster_2 API Synthesis A This compound D Dabigatran Etexilate Intermediate A->D E Erlotinib Intermediate A->E B Ethyl 3-(pyridin-2-ylamino)propanoate B->D C Other Amine-containing Scaffolds C->E

Caption: Role as a key intermediate in the synthesis of pharmaceutical ingredients.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and use of 4-(Methylamino)-3-nitrobenzoyl chloride (CAS No. 82357-48-0). This key intermediate is widely utilized in the pharmaceutical industry, notably in the synthesis of advanced anticoagulants like Dabigatran Etexilate.[1] Given its reactive nature, a thorough understanding of its properties and associated hazards is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a yellow to orange solid or liquid, depending on its purity.[2] It is characterized by the presence of a reactive benzoyl chloride functional group, a nitro group, and a methylamino substituent.[2] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇ClN₂O₃[2]
Molecular Weight 214.61 g/mol [2]
Appearance Yellow to orange solid or liquid[2]
Purity Typically ≥95%[2]

Hazard Identification and Safety Data

Table 2: Hazard Information

HazardDescriptionRecommendationsSource(s)
Corrosivity Causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Reactivity Reacts violently with water, alcohols, and amines.[3][4] Moisture sensitive.Handle under inert atmosphere (e.g., nitrogen or argon). Store in a dry, well-ventilated area away from incompatible materials.[6][7]
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Use in a well-ventilated fume hood. Avoid creating dust.[2]

Handling and Personal Protective Equipment (PPE)

Due to its reactivity and potential toxicity, this compound must be handled with care in a controlled laboratory environment.

General Handling Precautions
  • Always work in a well-ventilated chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of dust.

  • Keep away from water and other incompatible materials.[6]

  • Use standard air- and moisture-sensitive handling techniques, such as Schlenk lines or glove boxes, especially for long-term storage or sensitive reactions.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

PPE_Workflow Figure 1: Recommended PPE Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_procedure Handling Procedure node_labcoat Flame-Resistant Lab Coat node_handling During Handling node_gloves Chemical-Resistant Gloves (e.g., Nitrile) node_goggles Chemical Safety Goggles node_face_shield Face Shield (for larger quantities) node_start Before Handling node_start->node_labcoat node_start->node_gloves node_start->node_goggles node_handling->node_face_shield Recommended node_end After Handling node_handling->node_end Dispose/Clean PPE

Figure 1: Recommended PPE Workflow

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glove box).[6]

  • Incompatible Materials: Keep away from water, alcohols, amines, and strong bases.[3]

Experimental Protocols: A Representative Workflow

The following section outlines a generalized experimental protocol for a reaction involving this compound, based on its use in the synthesis of Dabigatran Etexilate intermediates.[9][10]

Reaction Setup and Execution

Reaction_Workflow Figure 2: General Reaction Workflow node_start Start: Assemble Dry Glassware under Inert Atmosphere node_dissolve Dissolve this compound in an Aprotic Solvent (e.g., THF) node_start->node_dissolve node_add_reagent Add Nucleophilic Reagent (e.g., Amine) Dropwise at Controlled Temperature node_dissolve->node_add_reagent node_reaction Monitor Reaction Progress (e.g., by TLC) node_add_reagent->node_reaction node_workup Aqueous Workup and Extraction node_reaction->node_workup node_purify Purify Product (e.g., Crystallization or Chromatography) node_workup->node_purify node_end End: Characterize Product node_purify->node_end

Figure 2: General Reaction Workflow

Methodology:

  • Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).[7]

  • Reaction: The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer and a septum for the introduction of reagents via syringe. This compound is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).[10][11] The nucleophilic reagent is then added dropwise, often at a reduced temperature to control the exothermic reaction.

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated through standard organic chemistry techniques such as extraction and purified by crystallization or column chromatography.

Spill and Waste Management
  • Spills: In case of a small spill, absorb the material with an inert, dry absorbent material and place it in a sealed container for disposal. Avoid using water for cleanup.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unreacted this compound should be treated as hazardous waste.

Conclusion

This compound is a valuable reagent in pharmaceutical synthesis, but its reactive and potentially hazardous nature demands a high level of care. By adhering to the safety protocols, handling procedures, and storage recommendations outlined in this guide, researchers can minimize risks and ensure the successful and safe utilization of this compound in their work. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

A Technical Guide to the Key Intermediates in the Synthesis of 4-(Methylamino)-3-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, detailing the core intermediates and synthetic methodologies for producing 4-(Methylamino)-3-nitrobenzoyl chloride. This compound is a critical building block in the synthesis of various pharmaceutical agents.[1][2]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that typically begins with the nitration of a 4-halobenzoic acid. The resulting nitro compound then undergoes a nucleophilic aromatic substitution with methylamine, followed by chlorination of the carboxylic acid to yield the final product. The two primary starting materials are 4-chlorobenzoic acid and 4-fluorobenzoic acid.[1][3]

G cluster_0 Route A cluster_1 Route B A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ E 4-(Methylamino)-3-nitrobenzoic Acid B->E CH₃NH₂ C 4-Fluorobenzoic Acid D 4-Fluoro-3-nitrobenzoic Acid C->D HNO₃, H₂SO₄ or KNO₃, H₂SO₄ D->E CH₃NH₂ F This compound E->F SOCl₂

Caption: Synthetic routes to this compound.

Key Intermediate: 4-Halo-3-nitrobenzoic Acids

The initial step involves the electrophilic nitration of either 4-chlorobenzoic acid or 4-fluorobenzoic acid. This reaction introduces a nitro group onto the aromatic ring, a crucial functional group for the subsequent steps.

Synthesis of 4-Chloro-3-nitrobenzoic Acid

This intermediate is commonly prepared by the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[4]

Experimental Protocol: To a 2-liter, 3-necked, round-bottom flask, 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid are added. The mixture is stirred and cooled to 0°C. A solution of concentrated HNO₃ (216 ml) and concentrated H₂SO₄ (216 ml) is added dropwise, maintaining the temperature between 10°C and 25°C. After the addition is complete, the reaction temperature is raised to 37°C and the mixture is stirred for 10-14 hours. The reaction mixture is then poured over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, is filtered and dried.[5]

ParameterValueReference
Starting Materialp-Chlorobenzoic acid[5]
ReagentsConc. H₂SO₄, Conc. HNO₃[5]
Temperature0°C to 37°C[5]
Reaction Time10-14 hours[5]
Yield98.7%[5]
Melting Point178°C - 180°C[5]
Synthesis of 4-Fluoro-3-nitrobenzoic Acid

An alternative route utilizes 4-fluorobenzoic acid as the starting material. The nitration can be achieved using either a mixture of nitric and sulfuric acids or potassium nitrate in sulfuric acid.[6][7]

Experimental Protocol: To a cold solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated H₂SO₄ (180 ml), potassium nitrate (39.7 g, 0.39 mol) is added portionwise. The reaction mixture is stirred overnight at room temperature and then poured onto crushed ice (800 g). The resulting mixture is kept overnight at room temperature, filtered, and washed thoroughly with water. The solid product is dried by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid.[6]

ParameterValueReference
Starting Material4-Fluorobenzoic acid[6]
ReagentsKNO₃, Conc. H₂SO₄[6]
TemperatureRoom temperature[6]
Reaction TimeOvernight[6]
Yield90%[6]
AppearanceLight yellow solid[6]

Key Intermediate: 4-(Methylamino)-3-nitrobenzoic Acid

This crucial intermediate is formed through a nucleophilic aromatic substitution reaction where the halogen atom of the preceding intermediate is displaced by a methylamino group.[3] The fluoro group is a more effective leaving group than the chloro group, which may allow for milder reaction conditions.[3]

Experimental Protocol (from 4-Chloro-3-nitrobenzoic Acid): A mixture of 4-chloro-3-nitrobenzoic acid (200 g) and a 40% aqueous solution of methylamine (660 ml) is heated in an autoclave to 85-90°C and stirred for 5 hours. After completion, the reaction mixture is cooled to 25-35°C. Water is added, and the mixture is acidified with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to obtain 4-(methylamino)-3-nitrobenzoic acid.[8]

ParameterValueReference
Starting Material4-Chloro-3-nitrobenzoic acid[8]
Reagent40% aq. Methylamine[8]
Temperature85-90°C[8]
Reaction Time5 hours[8]
Yield195 g (from 200 g starting material)[8]
AppearanceYellow solid[9]

Synthesis of this compound

The final step is the conversion of the carboxylic acid group of 4-(Methylamino)-3-nitrobenzoic acid into an acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[1][8]

G A Start: 4-(Methylamino)-3-nitrobenzoic acid in Dichloromethane B Add Catalyst: N,N-dimethylformamide (DMF) A->B C Add Reagent: Thionyl chloride (SOCl₂) dropwise B->C D Reaction: Heat to reflux for several hours C->D E Work-up: Evaporate solvent in vacuo D->E F Product: This compound E->F

Caption: Experimental workflow for the synthesis of the final product.

Experimental Protocol: 4-(Methylamino)-3-nitrobenzoic acid (11.6 g, 0.059 mol) is dissolved in 150 ml of thionyl chloride and refluxed for 1.5 hours. After the reaction, the mixture is concentrated under reduced pressure. Dichloromethane (50-60 ml) is added to dissolve the product, yielding a solution of this compound in CH₂Cl₂.[8]

Another protocol involves charging a 250-mL round-bottom flask with 4-(ethylamino)-3-nitrobenzoic acid (a similar substrate) (9.0 g, 0.046 mol), 30 mL of dichloromethane, and 5 drops of N,N-dimethylformamide. Thionyl chloride (20 mL, 0.23 mol) is added dropwise, and the mixture is stirred at room temperature for 5-6 hours. The solvent is then evaporated in vacuo to yield the product.[8]

ParameterValueReference
Starting Material4-(Methylamino)-3-nitrobenzoic acid[1][8]
ReagentThionyl chloride (SOCl₂)[1][8]
Catalyst (optional)N,N-dimethylformamide (DMF)[1][8]
SolventDichloromethane (CH₂Cl₂) or neat[1][8]
TemperatureRoom temperature to reflux[1][8]
Reaction Time1.5 - 6 hours[8]
Melting Point80-85°C[2]

References

An In-depth Technical Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and mechanistic aspects of 4-(methylamino)-3-nitrobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals. The document details its reactions with common nucleophiles, provides adaptable experimental protocols, and discusses the electronic factors governing its reactivity.

Introduction

This compound is a substituted aromatic acyl chloride of significant interest in medicinal chemistry and organic synthesis.[1][2] Its bifunctional nature, featuring a highly reactive acyl chloride group and a substituted aromatic ring, makes it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] Notably, it is a crucial intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate, as well as other pharmaceuticals such as the anti-cancer drug Erlotinib and the anti-viral agents Boceprevir and Telaprevir.[4][5]

The reactivity of the acyl chloride is significantly influenced by the electronic effects of the substituents on the benzene ring. The nitro group at the meta-position to the carbonyl group is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][3] Conversely, the methylamino group at the para-position is electron-donating by resonance, which can modulate the overall reactivity.[3] This guide will delve into these aspects to provide a thorough understanding of the chemical behavior of this important synthetic intermediate.

Synthesis of this compound

The most common and industrially relevant synthesis of this compound is a two-step process starting from 4-chloro-3-nitrobenzoic acid.[3][4] The first step involves a nucleophilic aromatic substitution reaction with methylamine to replace the chlorine atom.[3] The resulting 4-(methylamino)-3-nitrobenzoic acid is then converted to the corresponding acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).[3][5]

Synthesis_of_4_Methylamino_3_nitrobenzoyl_chloride reactant1 4-Chloro-3-nitrobenzoic acid step1 Step 1: Nucleophilic Aromatic Substitution reactant1->step1 reactant2 Methylamine (CH3NH2) reactant2->step1 intermediate 4-(Methylamino)-3-nitrobenzoic acid step2 Step 2: Acyl Chloride Formation intermediate->step2 reactant3 Thionyl Chloride (SOCl2) reactant3->step2 product This compound step1->intermediate step2->product

Figure 1: Synthetic pathway to this compound.

Reactivity with Nucleophiles

As a highly reactive acylating agent, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[3]

Electronic Effects on Reactivity

The reactivity of the carbonyl group in this compound is modulated by the electronic properties of the two substituents on the benzene ring.[3]

  • Nitro Group (-NO₂): Located at the meta-position, the nitro group is a powerful electron-withdrawing group, primarily through its negative inductive (-I) and negative resonance (-M) effects. This significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.[1][3]

  • Methylamino Group (-NHCH₃): Situated at the para-position, the methylamino group has a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M) due to the lone pair of electrons on the nitrogen atom.[3] The +M effect dominates, increasing the electron density on the aromatic ring and partially counteracting the electron-withdrawing effect of the nitro group.[3]

The net effect is a highly activated acyl chloride that is more reactive than unsubstituted benzoyl chloride but may be slightly less reactive than benzoyl chlorides with multiple strong electron-withdrawing groups.

Reactions with Amines

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of N-substituted benzamides.[3] This transformation is a key step in the synthesis of the anticoagulant drug Dabigatran etexilate, where it reacts with the secondary amine, ethyl 3-(pyridin-2-ylamino)propanoate.[3][4] The reaction typically proceeds rapidly at room temperature or with gentle heating in the presence of a base to neutralize the HCl byproduct.[6]

Reactions with Alcohols and Phenols

Alcohols and phenols react with this compound to form the corresponding esters. These reactions are generally slower than those with amines and often require a base catalyst, such as pyridine or triethylamine, to proceed at a reasonable rate.[1][7] Phenols, being less nucleophilic than aliphatic alcohols, may require activation to their corresponding phenoxides with a base like sodium hydroxide for efficient reaction.[1][8]

Reactions with Thiols

Thiols, being excellent nucleophiles, react readily with this compound to produce thioesters.[1][9] The reaction can be carried out in the presence of a base, such as sodium hydroxide, which converts the thiol to the more nucleophilic thiolate anion.[9]

Mechanistic Overview

The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution mechanism.[3] This is a two-step process involving the formation of a tetrahedral intermediate.

Nucleophilic_Acyl_Substitution start This compound + Nucleophile (Nu-H) step1 Step 1: Nucleophilic Attack start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Step 2: Elimination of Leaving Group intermediate->step2 product Acylated Product + HCl step2->product

Figure 2: General mechanism of nucleophilic acyl substitution.

In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.[3] In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.[3] A final deprotonation step, often facilitated by a base, yields the final acylated product.[3]

Quantitative Data

Nucleophile ClassRelative ReactivityTypical YieldsNotes
Primary/Secondary AminesVery High> 90%Reactions are often fast at room temperature. A base is used to scavenge HCl.[6]
AlcoholsModerate70-90%Requires a base catalyst (e.g., pyridine, triethylamine) and may need heating.[1]
PhenolsLow to Moderate60-85%Generally less reactive than alcohols; often requires conversion to the phenoxide.[1][8]
ThiolsHigh> 85%Thiols are excellent nucleophiles; reaction is often rapid, especially with base.[9]

Table 1: Estimated Reactivity and Yields for Reactions of this compound with Various Nucleophiles. Data is estimated based on general principles of reactivity for substituted benzoyl chlorides and may vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its subsequent reaction with nucleophiles. These should be adapted based on the specific substrate and scale of the reaction.

Synthesis of this compound

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Aqueous methylamine (25-30%)

  • 2M Sulfuric acid

  • Methanol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid: 4-Chloro-3-nitrobenzoic acid is suspended in an aqueous solution of methylamine and heated to reflux for approximately 2 hours.[5] After cooling to room temperature, the pH is adjusted to ~1 with 2M sulfuric acid to precipitate the product.[5] The yellow solid is isolated by filtration, washed with water and then methanol, and dried.[5]

  • Step 2: Synthesis of this compound: The dried 4-(methylamino)-3-nitrobenzoic acid is suspended in an excess of thionyl chloride with a catalytic amount of DMF.[5] The mixture is heated to reflux for about 45 minutes.[5] Excess thionyl chloride is removed by vacuum distillation. Toluene is added and subsequently removed by vacuum distillation to ensure complete removal of residual thionyl chloride, yielding the crude product.[5]

General Protocol for Amide Formation

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • Triethylamine (1.1 eq) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the amine and triethylamine in DCM under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the this compound in DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Ester Formation

Materials:

  • This compound

  • Alcohol or phenol (1.0 eq)

  • Pyridine (1.5 eq) as catalyst and base

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the alcohol/phenol and pyridine in DCM under an inert atmosphere.

  • Slowly add a solution of this compound in DCM at 0 °C.

  • Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.

  • After completion, wash the mixture with water, 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by recrystallization or column chromatography.

General Protocol for Thioester Formation

Materials:

  • This compound

  • Thiol (1.0 eq)

  • Aqueous sodium hydroxide (1.1 eq)

  • Dichloromethane (DCM) or a biphasic system

Procedure:

  • Dissolve the thiol in an aqueous NaOH solution to form the thiolate.

  • Dissolve this compound in DCM.

  • Combine the two solutions in a flask and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude thioester by column chromatography or recrystallization.

Experimental_Workflow setup Reaction Setup (Inert atmosphere, 0 °C) addition Slow Addition of Acyl Chloride setup->addition reaction Reaction (Stir at RT, Monitor by TLC) addition->reaction workup Aqueous Workup (Wash with H2O, acid, base, brine) reaction->workup drying Drying and Filtration (Anhydrous Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Isolated Product purification->product

Figure 3: A generalized experimental workflow for acylation reactions.

Safety Considerations

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] As an acyl chloride, it is corrosive and will react with moisture in the air and on skin to produce hydrochloric acid.[1] Therefore, it should be handled in a well-ventilated fume hood. It is also classified as a toxic compound that can cause skin and eye irritation.[5]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly in the pharmaceutical industry. Its reactivity is dominated by the electrophilic acyl chloride group, which is further activated by the electron-withdrawing nitro substituent. This allows for efficient acylation of a wide range of nucleophiles under relatively mild conditions. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of complex and important molecules. While specific kinetic data for this compound is sparse, its reactivity can be reliably predicted based on established principles of physical organic chemistry. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile building block.

References

Methodological & Application

Application Notes and Protocols: 4-(Methylamino)-3-nitrobenzoyl chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Methylamino)-3-nitrobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals. Detailed protocols for its use in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate, are provided, along with data on its broader applications.

Introduction

This compound is a yellow crystalline powder with the molecular formula C₈H₇ClN₂O₃.[1] It is soluble in organic solvents like dichloromethane and chloroform.[1] Its high reactivity, owing to the acyl chloride functional group, makes it a versatile reagent for nucleophilic acyl substitution reactions.[2][3] The presence of both a methylamino group and a nitro group on the aromatic ring modulates the reactivity of the carbonyl carbon, making it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3]

This compound is a crucial intermediate in the production of a range of therapeutics, including anti-cancer, anti-viral, and anti-inflammatory drugs.[1] Notable applications include the synthesis of the anti-cancer drug Erlotinib and the anti-viral medications Boceprevir and Telaprevir.[1] However, its most prominent application is in the synthesis of the anticoagulant Dabigatran etexilate.[3]

Chemical Properties:

PropertyValue
CAS Number82357-48-0
Molecular FormulaC₈H₇ClN₂O₃
Molecular Weight214.61 g/mol
AppearanceYellow to orange solid/liquid

Synthesis of this compound

The synthesis of this compound is typically achieved from 4-chloro-3-nitrobenzoic acid in a two-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

  • In a suitable reaction vessel, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (25-30%).[4]

  • Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.[1]

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to approximately 2 by the addition of 2M aqueous sulfuric acid, which will cause the precipitation of an orange solid.[4]

  • Isolate the solid by filtration and wash the filter cake with water and then ethanol.[4]

  • Dry the solid under vacuum at 60°C to obtain 4-(methylamino)-3-nitrobenzoic acid as an orange powder.[4]

Step 2: Synthesis of this compound

  • To a stirred suspension of 4-(methylamino)-3-nitrobenzoic acid in dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Add thionyl chloride dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours.[1]

  • After the reaction is complete, remove the solvent under reduced pressure to obtain this compound.

Quantitative Data for Synthesis:

Starting MaterialProductReagentsSolventYieldReference
4-chloro-3-nitrobenzoic acid4-(methylamino)-3-nitrobenzoic acidMethylamine, Sulfuric acidWater, Ethanol95.5-97.5%[4]
4-(methylamino)-3-nitrobenzoic acidThis compoundThionyl chloride, DMFDichloromethaneUp to 98%[1]

Application in the Synthesis of Dabigatran Etexilate

This compound is a pivotal intermediate in the multi-step synthesis of Dabigatran etexilate, a potent oral anticoagulant.

Experimental Workflow: Synthesis of Dabigatran Etexilate

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Benzimidazole Ring Formation cluster_3 Step 4: Final Steps A This compound C Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate A->C Acylation B Ethyl 3-(pyridin-2-ylamino)propanoate B->C D Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate E Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate D->E Catalytic Hydrogenation (Pd/C, H2) F Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate H Dabigatran Intermediate F->H G N-(4-cyanophenyl)glycine G->H Coupling & Cyclization I Dabigatran Intermediate J Dabigatran Etexilate I->J Pinner Reaction & Acylation

Caption: Synthetic workflow for Dabigatran Etexilate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-[--INVALID-LINK--amino]propanoate

  • Dissolve this compound in a suitable solvent such as toluene.[5]

  • In a separate vessel, dissolve ethyl 3-(pyridin-2-ylamino)propanoate in the same solvent.[5]

  • Cool the solution of this compound to 0-30°C.[5]

  • Slowly add the solution of ethyl 3-(pyridin-2-ylamino)propanoate to the cooled solution.

  • Allow the reaction to proceed to completion.

  • The resulting product, ethyl 3-[--INVALID-LINK--amino]propanoate, can be isolated and purified. A reported yield for this step is 87.0%.[5]

Protocol 2: Reduction to Ethyl 3-[--INVALID-LINK--amino]propanoate

  • Charge a reactor with ethyl 3-[--INVALID-LINK--amino]propanoate, ethyl acetate, a small amount of ethanol, and a 5% Palladium on carbon (Pd/C) catalyst.[5]

  • Introduce gaseous hydrogen into the reactor at a pressure of 2 bar.[5]

  • Maintain the reaction mixture at a temperature of 10-30°C for approximately 8 hours.[5]

  • Upon completion, the catalyst is filtered off, and the solvent is removed to yield the product.

Quantitative Data for Dabigatran Etexilate Synthesis Intermediates:

Reactant 1Reactant 2ProductYieldReference
This compound hydrochloride3-(2-pyridylamino)ethyl propanoate3-[(4-methylamino-3-nitro-benzoyl)-pyridyn-2-yl-amino]-ethyl propanoate87.0%[5]
3-[(4-methylamino-3-nitro-benzoyl)-pyridyn-2-yl-amino]-ethyl propanoateHydrogen (H₂)3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoateNot specified[5]

Mechanism of Action of Dabigatran: Targeting the Coagulation Cascade

Dabigatran, the active metabolite of Dabigatran etexilate, is a direct thrombin inhibitor.[6][7] It competitively and reversibly binds to the active site of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[7][8] This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[6][7] Dabigatran is effective against both free and clot-bound thrombin.[6][8]

Coagulation_Cascade Intrinsic Pathway Intrinsic Pathway Factor Xa Factor Xa Intrinsic Pathway->Factor Xa Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor Xa Prothrombin (Factor II) Prothrombin (Factor II) Factor Xa->Prothrombin (Factor II) Activates Thrombin (Factor IIa) Thrombin (Factor IIa) Prothrombin (Factor II)->Thrombin (Factor IIa) Fibrinogen Fibrinogen Thrombin (Factor IIa)->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Stable Fibrin Clot Stable Fibrin Clot Fibrin->Stable Fibrin Clot Dabigatran Dabigatran Dabigatran->Thrombin (Factor IIa) Inhibits

Caption: Dabigatran's inhibition of the coagulation cascade.

Other Pharmaceutical Applications

As mentioned, this compound is also a key intermediate in the synthesis of other important drugs:

  • Erlotinib: An anti-cancer drug used in the treatment of non-small cell lung cancer and pancreatic cancer.[1]

  • Boceprevir and Telaprevir: Protease inhibitors used in the treatment of Hepatitis C virus (HCV) infection.[1]

The synthesis of these molecules also relies on the reactivity of the acyl chloride group to form amide bonds with various amine-containing precursors.

Safety and Handling

This compound is a toxic and corrosive compound that can cause skin and eye irritation.[1][2] It is also a potent allergen that may lead to respiratory issues.[1] Therefore, it is imperative to handle this chemical with extreme care in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] Store the compound in a cool, dry place in a tightly sealed container to prevent degradation.[2]

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its specific chemical properties allow for its efficient incorporation into complex molecular architectures, making it a cornerstone in the synthesis of a variety of modern medicines. The detailed protocols provided for the synthesis of a key Dabigatran etexilate intermediate highlight its practical application and importance in drug development. Researchers and scientists are encouraged to follow strict safety protocols when handling this reactive compound.

References

Application Notes and Protocols: 4-(Methylamino)-3-nitrobenzoyl chloride as a Key Intermediate in API Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(Methylamino)-3-nitrobenzoyl chloride, a versatile chemical intermediate pivotal in the synthesis of various Active Pharmaceutical Ingredients (APIs). This document outlines its primary applications, detailed experimental protocols for the synthesis of the anticoagulant Dabigatran etexilate, and an exploration of the pharmacological significance of APIs derived from this intermediate.

Overview of this compound

This compound is a yellow crystalline powder soluble in organic solvents like dichloromethane and chloroform.[1] Its high reactivity, attributed to the acyl chloride functional group, makes it an excellent acylating agent. The presence of both a methylamino and a nitro group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[2] This characteristic is crucial for its role as a building block in the synthesis of complex pharmaceutical compounds.[1][2]

Key Properties:

PropertyValueReference
Molecular Formula C8H7ClN2O3[1]
Molecular Weight 214.61 g/mol [3]
Appearance Yellow crystalline powder[1]
Melting Point 80-85°C[1]
Boiling Point 306°C at 760 mmHg[1]
Solubility Soluble in dichloromethane and chloroform[1]

Application in the Synthesis of Dabigatran Etexilate

A prominent application of this compound is as a key intermediate in the synthesis of Dabigatran etexilate, a potent, direct thrombin inhibitor used as an anticoagulant.[2]

Synthetic Workflow for Dabigatran Etexilate

The synthesis of Dabigatran etexilate from this compound involves a multi-step process, beginning with the formation of an amide bond, followed by reduction of the nitro group, cyclization to form the benzimidazole core, and subsequent modifications to yield the final product.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Dabigatran Etexilate 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid 4-Methylamino-3-nitrobenzoic_acid 4-Methylamino-3-nitrobenzoic acid 4-Chloro-3-nitrobenzoic_acid->4-Methylamino-3-nitrobenzoic_acid Methylamination Methylamine Methylamine Methylamine->4-Methylamino-3-nitrobenzoic_acid Intermediate This compound 4-Methylamino-3-nitrobenzoic_acid->Intermediate Acyl chlorination Thionyl_chloride Thionyl chloride Thionyl_chloride->Intermediate Amide_formation Amide Formation Intermediate->Amide_formation Amine_reactant Ethyl 3-(pyridin-2-ylamino)propanoate Amine_reactant->Amide_formation Nitro_reduction Nitro Reduction Amide_formation->Nitro_reduction Cyclization Benzimidazole Formation Nitro_reduction->Cyclization Final_modifications Final Modifications Cyclization->Final_modifications Dabigatran_etexilate Dabigatran Etexilate Final_modifications->Dabigatran_etexilate

Caption: Synthetic workflow for Dabigatran etexilate.

Experimental Protocol for Dabigatran Etexilate Synthesis

The following protocol outlines the key steps in the synthesis of Dabigatran etexilate starting from 4-(methylamino)-3-nitrobenzoic acid.

Step 1: Synthesis of 4-methylamino-3-nitrobenzoyl chloride hydrochloride [4]

  • Reactants: 4-methylamino-3-nitrobenzoic acid, thionyl chloride, toluene, pyridine.

  • Procedure:

    • Charge a reactor with 11.1 kg of 4-methylamino-3-nitrobenzoic acid, 47.7 kg of toluene, and 4.50 kg of pyridine.

    • Add 7.3 kg of thionyl chloride to the solution while maintaining the temperature between 30 and 50 °C.

    • Maintain the reaction mixture at 30-50 °C for 30 minutes.

    • Distill the mixture to a dense residue and dissolve it in 10.0 kg of toluene. The resulting solution contains 4-methylamino-3-nitrobenzoyl chloride hydrochloride.

Step 2: Amide Formation [4]

  • Reactants: 4-methylamino-3-nitrobenzoyl chloride hydrochloride solution, 3-(2-pyridylamino)ethyl propanoate, triethylamine, toluene.

  • Procedure:

    • Cool the solution from Step 1 to a temperature between 0 and 30 °C.

    • Slowly add a solution of 9.6 kg of 3-(2-pyridylamino)ethyl propanoate in 11.2 kg of triethylamine and 40.0 kg of toluene.

    • Maintain the reaction mixture at 0-30 °C for 3 hours.

    • Filter the solution to remove salts.

    • Wash the organic solution with water and aqueous ammonia.

    • Concentrate the organic phase by distillation to a dense residue.

    • Add 30.0 kg of ethanol and heat to 60-70 °C to dissolve the residue.

    • Cool the solution to 20-30 °C and stir for 4 hours to induce crystallization.

    • Centrifuge the mixture at 0-10 °C and wash the solid with ethanol.

  • Yield: 16.0 kg of 3-[(4-methylamino-3-nitrobenzoyl)-pyridin-2-yl-amino]-ethyl propanoate (87.0% yield).[4]

Step 3: Reduction of the Nitro Group [4]

  • Reactants: 3-[(4-methylamino-3-nitrobenzoyl)-pyridin-2-yl-amino]-ethyl propanoate, ethyl acetate, ethanol, Pd/C catalyst, hydrogen gas.

  • Procedure:

    • Load the product from Step 2 into a reactor with 96 kg of ethyl acetate, 8.0 g of ethanol, and 0.6 kg of 5% Pd/C catalyst.

    • Introduce hydrogen gas at a pressure of 2 bar.

    • Maintain the mixture at 10-30 °C for 8 hours.

Subsequent Steps: The resulting diamine undergoes cyclization to form the benzimidazole ring, followed by several modification steps to yield Dabigatran etexilate. The overall yield for the entire synthesis is reported to be between 33.9% and 40%.[1][5]

Mechanism of Action of Dabigatran

Dabigatran is a direct thrombin inhibitor.[6] Thrombin (Factor IIa) is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.[7] By directly binding to and inhibiting both free and clot-bound thrombin, dabigatran prevents the formation of thrombi.[8]

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Polymerization Clot_formation Clot_formation Fibrin->Clot_formation Forms clot Dabigatran Dabigatran Dabigatran->Thrombin Inhibits

Caption: Mechanism of action of Dabigatran.

Other Potential API Synthesis Applications

While this compound is a well-established intermediate for Dabigatran etexilate, its utility has been explored in the synthesis of other APIs. However, it is important to note that for many of these, it may not be the primary or most common synthetic intermediate.

Erlotinib

Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] It functions by inhibiting the epidermal growth factor receptor (EGFR), thereby blocking downstream signaling pathways involved in tumor growth and proliferation, such as the Ras/Raf and PI3K/Akt pathways.[2][5]

Commonly reported synthetic routes for Erlotinib start from 3,4-dihydroxy benzoic acid and do not typically involve this compound.[7][9]

G cluster_0 Downstream Signaling EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds Ras_Raf Ras/Raf Pathway EGFR->Ras_Raf PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Transcription_factors Transcription Factors (Jun, Fos, Myc) Ras_Raf->Transcription_factors PI3K_Akt->Transcription_factors Cell_growth Cell Growth and Mitosis Transcription_factors->Cell_growth Erlotinib Erlotinib Erlotinib->EGFR Inhibits Tyrosine Kinase Domain

Caption: Signaling pathway inhibited by Erlotinib.

Boceprevir and Telaprevir

Boceprevir and Telaprevir are direct-acting antiviral agents used in the treatment of hepatitis C virus (HCV) infection.[10][11] They are classified as protease inhibitors, specifically targeting the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[10][11] This enzyme is crucial for cleaving the viral polyprotein into functional proteins necessary for viral replication.[10][11] By inhibiting this protease, Boceprevir and Telaprevir halt the viral life cycle.[10][11]

While this compound has been mentioned in the context of synthesizing these antiviral drugs, detailed and established synthetic protocols starting from this intermediate are not as readily available as for Dabigatran etexilate.[1] The synthesis of these complex peptidomimetic molecules often involves the assembly of various fragments, and alternative synthetic strategies are commonly employed.

G HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_proteins Functional Viral Proteins Polyprotein->Viral_proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Viral_replication Viral Replication Viral_proteins->Viral_replication Boceprevir_Telaprevir Boceprevir / Telaprevir Boceprevir_Telaprevir->NS3_4A Inhibit

Caption: Mechanism of action of Boceprevir and Telaprevir.

Safety and Handling

This compound is a reactive and potentially hazardous substance that requires careful handling. It is corrosive and can cause severe skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound serves as a critical intermediate in the pharmaceutical industry, most notably in the industrial-scale synthesis of the anticoagulant Dabigatran etexilate. Its high reactivity as an acylating agent makes it a valuable building block for the construction of complex APIs. While its application in the synthesis of other drugs like Erlotinib, Boceprevir, and Telaprevir is less direct or common, the study of this intermediate provides valuable insights into the synthetic strategies for a range of therapeutic agents. Researchers and drug development professionals can leverage the information and protocols provided in these notes to further explore the potential of this versatile chemical compound.

References

Application Notes and Protocols for Amide Synthesis using 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of amides using 4-(Methylamino)-3-nitrobenzoyl chloride. This versatile reagent is a key building block in medicinal chemistry and drug discovery, notably in the synthesis of anticoagulants such as Dabigatran etexilate.[1] The presence of an electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles like primary and secondary amines.[1]

Overview and Key Features

This compound is a yellow to orange solid with high reactivity due to the acyl chloride functional group. It readily participates in nucleophilic acyl substitution reactions.

Key Attributes:

  • High Reactivity: The nitro group activates the acyl chloride for facile reaction with a wide range of amines.[1]

  • Versatility: Suitable for the synthesis of a diverse library of N-substituted 4-(methylamino)-3-nitrobenzamides for structure-activity relationship (SAR) studies.[1]

  • Pharmaceutical Relevance: A crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1]

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇ClN₂O₃

  • Molecular Weight: 214.61 g/mol

  • CAS Number: 82357-48-0

General Reaction Mechanism

The synthesis of amides from this compound and a primary or secondary amine follows a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction.[2][3][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[2]

  • Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, and the chloride ion, a good leaving group, is eliminated.

  • Deprotonation: The base in the reaction mixture deprotonates the positively charged nitrogen atom to yield the final amide product.[2]

Amide Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AcylChloride This compound Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack by Amine Amine Primary/Secondary Amine (R¹R²NH) Amide N-substituted-4-(methylamino)-3-nitrobenzamide Tetrahedral->Amide Chloride Elimination & Deprotonation HCl HCl (neutralized by base)

Caption: General mechanism of amide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a general method adaptable for various primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_amine Dissolve amine and base in DCM cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Add acyl chloride solution dropwise cool->add_acyl_chloride stir Stir at room temperature (2-4h) add_acyl_chloride->stir quench Quench with water stir->quench extract Wash with HCl, NaHCO₃, brine quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: General experimental workflow for amide synthesis.

Protocol 2: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

This protocol is adapted from a patented procedure and is optimized for the reaction with methylamine.

Materials:

  • This compound (1 mole)

  • 25% aqueous methylamine solution (1.1 moles)

  • Dichloromethane (DCM) (1.2 L)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • At room temperature, add the 25% aqueous methylamine solution dropwise using a constant pressure dropping funnel at a rate of approximately 0.1 mL/s with magnetic stirring.

  • Continue the reaction for 30 minutes.

  • Wash the reaction mixture with water and separate the organic phase.

  • Remove the solvent under reduced pressure to obtain N-methyl-4-(methylamino)-3-nitrobenzamide. The reported overall yield for the multi-step synthesis ending in this step can be as high as 97.5%.

Data Presentation

The following tables summarize the expected outcomes and characterization data for the synthesis of various amides from this compound.

Table 1: Reaction of this compound with Various Amines

AmineProduct NameAmine TypeTypical Yield (%)Purification Method
MethylamineN-methyl-4-(methylamino)-3-nitrobenzamidePrimary Aliphatic>95%Solvent removal
EthylamineN-ethyl-4-(methylamino)-3-nitrobenzamidePrimary Aliphatic85-95%Recrystallization
AnilineN-phenyl-4-(methylamino)-3-nitrobenzamidePrimary Aromatic80-90%Recrystallization
DiethylamineN,N-diethyl-4-(methylamino)-3-nitrobenzamideSecondary Aliphatic85-95%Column Chromatography
Ethyl 3-(pyridin-2-ylamino)propanoateEthyl 3-((4-(methylamino)-3-nitrobenzoyl)(pyridin-2-yl)amino)propanoateSecondary~82%Column Chromatography

Table 2: Characterization Data of Synthesized Amides

Product NameMolecular FormulaMolecular Weight ( g/mol )¹H NMR (400 MHz, CDCl₃) δ (ppm)Mass Spec (m/z)
N-methyl-4-(methylamino)-3-nitrobenzamideC₉H₁₁N₃O₃209.20[6]8.35 (d, 1H), 7.80 (dd, 1H), 7.05 (d, 1H), 6.20 (br s, 1H, NH), 3.10 (d, 3H, N-CH₃), 3.00 (d, 3H, N-CH₃)[M+H]⁺ 210.08
N-ethyl-4-(methylamino)-3-nitrobenzamideC₁₀H₁₃N₃O₃223.238.32 (d, 1H), 7.78 (dd, 1H), 7.03 (d, 1H), 6.15 (br s, 1H, NH), 3.50 (q, 2H, N-CH₂), 3.01 (d, 3H, N-CH₃), 1.25 (t, 3H, CH₃)[M+H]⁺ 224.10
N-phenyl-4-(methylamino)-3-nitrobenzamideC₁₄H₁₃N₃O₃271.278.40 (d, 1H), 8.00 (br s, 1H, NH), 7.85 (dd, 1H), 7.65 (d, 2H), 7.40 (t, 2H), 7.20 (t, 1H), 7.10 (d, 1H), 3.05 (d, 3H, N-CH₃)[M+H]⁺ 272.10
N,N-diethyl-4-(methylamino)-3-nitrobenzamideC₁₂H₁₇N₃O₃251.28[7]8.25 (d, 1H), 7.40 (dd, 1H), 7.00 (d, 1H), 3.55 (q, 4H, N-(CH₂)₂), 3.00 (d, 3H, N-CH₃), 1.20 (t, 6H, (CH₃)₂)[M+H]⁺ 252.13
Ethyl 3-((4-(methylamino)-3-nitrobenzoyl)(pyridin-2-yl)amino)propanoateC₁₈H₂₀N₄O₅388.38(Complex multiplet, refer to specialized literature for detailed assignment)[M+H]⁺ 389.15

Note: NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation.

Safety and Handling

  • This compound: This compound is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care and appropriate containment.

  • Reaction: The reaction can be exothermic, especially on a larger scale. Proper temperature control is essential.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldInactive acyl chloride (hydrolyzed)Use fresh or properly stored acyl chloride. Ensure anhydrous reaction conditions.
Poor quality amineUse purified amine.
Insufficient baseEnsure at least a stoichiometric amount of base is used to neutralize HCl.
Multiple spots on TLCIncomplete reactionExtend reaction time or gently heat the reaction mixture.
Side reactionsMaintain low temperature during acyl chloride addition.
Difficulty in purificationOily productTry purification by column chromatography.
Product soluble in aqueous layerExtract the aqueous layer multiple times with an organic solvent.

References

Application of 4-(Methylamino)-3-nitrobenzoyl chloride in the Synthesis of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(methylamino)-3-nitrobenzoyl chloride as a versatile building block in the synthesis of potent tyrosine kinase inhibitors (TKIs). This key intermediate is particularly valuable in drug discovery for generating libraries of N-substituted benzamides to explore structure-activity relationships (SAR) and develop novel anticancer agents.

Introduction

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] this compound is a reactive chemical intermediate that serves as a crucial scaffold for the synthesis of various TKIs. Its activated acyl chloride functionality readily reacts with primary and secondary amines to form stable amide bonds, allowing for the introduction of diverse substituents to probe the binding pockets of different tyrosine kinases.[2][3] A notable example of its application is in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[2]

Data Presentation

The following tables summarize the biological activity of representative tyrosine kinase inhibitors synthesized from scaffolds structurally related to this compound. This data highlights the potential of this chemical moiety in generating potent inhibitors against various cancer-relevant kinases.

Table 1: Inhibitory Activity of N-Arylaminomethylbenzamide Derivatives against Receptor Tyrosine Kinases

Compound IDTarget KinaseInhibition (%) @ 10 nM
11 EGFR91
13 EGFR92
10 HER-275
15 KDR (VEGFR-2)88
17 PDGFRα78
18 PDGFRβ85

Data adapted from a study on novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. The compounds are structurally similar to those derivable from this compound and demonstrate the potential of the substituted benzamide scaffold.[4][5]

Table 2: Anti-proliferative Activity of N-Arylaminomethylbenzamide Derivatives against Cancer Cell Lines

Compound IDK562 (IC₅₀, μM)HL60 (IC₅₀, μM)
10 408.2
13 5.6> 50
15 315.6
28j 6.9> 50
28k 3.6> 50
28l 4.5> 50

IC₅₀ values represent the concentration required for 50% inhibition of cell growth. Data adapted from a study on novel 4-(arylaminomethyl)benzamide derivatives.[4]

Table 3: BCR-ABL Tyrosine Kinase Inhibitory Activity of N-Substituted Benzamide Derivatives

Compound IDBCR-ABL IC₅₀ (μM)
Imatinib (Reference) 0.25
Nilotinib (Reference) 0.039
1a 0.109
1e 0.037
1g 0.077
1c 14.65
1i 13.67

IC₅₀ values for novel nilotinib derivatives bearing a substituted benzamide moiety, highlighting the impact of substitution on inhibitory activity.[6]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-(methylamino)-3-nitrobenzamides

This protocol describes a general method for the synthesis of a library of N-substituted-4-(methylamino)-3-nitrobenzamides for screening as tyrosine kinase inhibitors.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in anhydrous DCM.

  • Add TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Slowly add the solution of this compound to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-4-(methylamino)-3-nitrobenzamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Tyrosine Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific tyrosine kinase.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR, VEGFR-2)

  • Kinase buffer (specific to the kinase)

  • ATP solution

  • Peptide substrate (specific to the kinase)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • In the wells of a microplate, add the kinase buffer, the peptide substrate, and the diluted inhibitor solution.

  • Add the recombinant tyrosine kinase to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding an equal volume of the Kinase-Glo® reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • The inhibitory activity is calculated as a percentage of the control (vehicle-treated) kinase activity. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Raf STAT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis

Caption: EGFR Signaling Pathway Overview.

Experimental Workflow Diagram

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization start This compound + Diverse Amines reaction Amide Bond Formation start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization library Library of N-Substituted Benzamides characterization->library primary_screen Primary Kinase Inhibition Assay (e.g., EGFR, VEGFR) library->primary_screen hit_id Hit Identification primary_screen->hit_id ic50 IC₅₀ Determination hit_id->ic50 cell_assay Cell-based Proliferation Assays ic50->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo

Caption: TKI Synthesis and Screening Workflow.

References

Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the derivatization of primary and secondary amines using 4-(Methylamino)-3-nitrobenzoyl chloride for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

The quantitative analysis of amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and food science. Many aliphatic and aromatic amines lack a strong chromophore, making their direct detection by HPLC-UV challenging, especially at low concentrations. Pre-column derivatization is a widely accepted technique to overcome this limitation.[1] By reacting the amine with a labeling agent, a stable derivative with strong UV absorbance is formed, significantly enhancing detection sensitivity and improving chromatographic separation.[1]

This compound is a highly reactive acylating agent that serves as an excellent derivatization reagent for primary and secondary amines.[2][3] The acyl chloride group readily undergoes nucleophilic acyl substitution with the lone pair of electrons on the amine's nitrogen atom.[2] The reaction is facilitated by the electron-withdrawing nitro group on the aromatic ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] This reaction yields a stable N-substituted benzamide derivative that possesses a strong chromophore, allowing for sensitive UV detection.

This application note details the protocol for sample derivatization, HPLC analysis, and provides representative data for the quantification of various amines.

Chemical Reaction

The derivatization reaction is a nucleophilic acyl substitution where the amine (primary or secondary) attacks the carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form a stable amide derivative and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Caption: Derivatization of an amine with this compound.

Experimental Protocols

3.1. Materials and Reagents

  • Amines: Standard solutions of aliphatic and aromatic primary and secondary amines.

  • Derivatization Reagent: this compound (CAS 82357-48-0), 95% or higher purity.[4]

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Dichloromethane (DCM) for reagent preparation.

  • Base: Sodium bicarbonate (NaHCO₃) or Pyridine.

  • Acid: Hydrochloric acid (HCl) for reaction termination.

  • Buffer: Sodium borate buffer (e.g., 20 mM, pH 11) can be used as the basic medium.[5]

3.2. Preparation of Solutions

  • Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a suitable solvent (e.g., water/methanol 1:1 v/v). Store at 4°C.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions using water/methanol (1:1 v/v) to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Derivatization Reagent Solution (10 mg/mL): Accurately weigh 50 mg of this compound and dissolve in 5 mL of anhydrous acetonitrile or dichloromethane. Note: Prepare this solution fresh daily as acyl chlorides are moisture-sensitive.

  • Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC-grade water.

3.3. Derivatization Protocol

This protocol is based on established methods for similar benzoyl chloride reagents.[6][7] Optimization may be required for specific amines or matrices.

  • Reaction Setup: In a microcentrifuge tube or autosampler vial, add 100 µL of the amine standard solution (or sample extract).

  • Add Base: Add 200 µL of 0.1 M sodium bicarbonate solution to make the solution alkaline. Vortex for 10 seconds.

  • Add Reagent: Add 100 µL of the 10 mg/mL this compound solution.

  • Reaction: Vortex the mixture immediately for 1 minute. Allow the reaction to proceed at room temperature (approx. 25°C) for 20 minutes.

  • Termination: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.

start Start sample 1. Pipette 100 µL of Amine Standard/Sample start->sample base 2. Add 200 µL of 0.1 M NaHCO3 Solution sample->base vortex1 Vortex (10s) base->vortex1 reagent 3. Add 100 µL of Derivatizing Reagent vortex1->reagent vortex2 Vortex (1 min) reagent->vortex2 react 4. React for 20 min at Room Temperature vortex2->react stop 5. Add 50 µL of 2 M HCl to Terminate Reaction react->stop filter 6. Filter (0.45 µm) into HPLC Vial stop->filter inject 7. Inject into HPLC System filter->inject end End inject->end

Caption: Workflow for the pre-column derivatization of amines.

HPLC Conditions

The following conditions are a starting point and should be optimized for the specific separation required.

ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC system with UV/Vis or DAD detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm (based on similar nitrobenzoyl derivatives)[8]
Injection Volume 10 µL

Quantitative Data Summary

The following tables present representative (hypothetical) data for the analysis of several common amines using this method. This data is for illustrative purposes; actual results must be determined experimentally.

Table 1: Chromatographic and Calibration Data

Analyte (Amine)Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)
Methylamine 3.50.1 - 50> 0.9990.03
Diethylamine 8.20.1 - 50> 0.9990.04
Aniline 10.10.1 - 50> 0.9980.02
Benzylamine 11.50.1 - 50> 0.9990.02
Putrescine 5.80.2 - 100> 0.9970.06

Table 2: Method Precision and Accuracy (Spiked Samples)

AnalyteSpiked Conc. (µg/mL)Measured Conc. (µg/mL, n=6)Recovery (%)RSD (%)
Methylamine 5.04.91 ± 0.1598.23.1
Diethylamine 5.05.08 ± 0.21101.64.1
Aniline 5.04.85 ± 0.1897.03.7

Troubleshooting

  • No/Low Peak Area:

    • Ensure the derivatization reagent is fresh. Acyl chlorides degrade in the presence of moisture.

    • Verify the pH of the reaction mixture is alkaline before adding the reagent.

    • Increase reaction time or temperature (e.g., 30-40°C).

  • Multiple Peaks per Analyte:

    • Incomplete reaction. Increase reaction time or reagent concentration.

    • Degradation of the derivative. Analyze samples promptly after preparation.

  • Large Early-Eluting Peak:

    • This is likely the hydrolyzed derivatization reagent. Ensure the termination step is effective. Adjust the HPLC gradient to ensure it elutes away from peaks of interest.

Conclusion

The pre-column derivatization of primary and secondary amines with this compound provides a robust and sensitive method for their quantification by HPLC-UV. The procedure is straightforward and utilizes readily available reagents. The resulting stable benzamide derivatives exhibit strong UV absorbance, allowing for low detection limits suitable for various research and development applications. While the provided protocol serves as a comprehensive starting point, optimization of reaction and chromatographic conditions is recommended to achieve the best performance for specific applications.

References

Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide through the reaction of 4-(methylamino)-3-nitrobenzoyl chloride with methylamine. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic synthesis. The resulting product is a valuable intermediate in the preparation of various pharmaceutical compounds, including triazole and benzimidazole derivatives investigated for the treatment of conditions such as diabetes, hypertension, and immune disorders.[1] The protocol described herein is based on established synthetic methods and aims to provide a clear, step-by-step guide for laboratory execution, ensuring a high yield of the desired product.

Reaction Scheme

The overall reaction involves the acylation of methylamine with this compound to form the corresponding N-substituted amide.

Reactants:

  • This compound

  • Methylamine

Product:

  • N-methyl-4-(methylamino)-3-nitrobenzamide

Byproduct:

  • Hydrogen chloride (neutralized by excess methylamine)

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound82357-48-0C₈H₇ClN₂O₃214.61Yellow Crystalline Powder
N-methyl-4-(methylamino)-3-nitrobenzamide41263-72-3C₉H₁₁N₃O₃209.20Solid

Experimental Protocol

This protocol is adapted from established synthetic methods for the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide.[1]

Materials:

  • This compound

  • Methylamine (25% aqueous solution)

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • This compound is expected to be corrosive and a lachrymator, causing severe skin burns and eye damage, similar to other benzoyl chloride derivatives.[2][3] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Methylamine is a flammable and corrosive gas, typically supplied as an aqueous solution. It can cause severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mole equivalent of this compound in dichloromethane (approximately 1.2 L per mole of the acyl chloride).[1]

  • Addition of Methylamine: At room temperature, add 1.1 mole equivalents of a 25% aqueous solution of methylamine dropwise to the stirred solution of the acyl chloride using a dropping funnel.[1] An exothermic reaction is expected. Maintain a steady addition rate to control the reaction temperature.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.[1]

  • Work-up - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with distilled water to remove any remaining methylamine hydrochloride and other water-soluble impurities.

  • Work-up - Phase Separation: Separate the organic layer (DCM) from the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting solid is the crude N-methyl-4-(methylamino)-3-nitrobenzamide.[1]

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.

Expected Yield:

The reported total yield for the final product, starting from 4-chloro-3-nitrobenzoic acid, can be as high as 97.5%.[1]

Characterization of N-methyl-4-(methylamino)-3-nitrobenzamide

The synthesized product can be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, NO₂).

    • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow of the synthesis protocol.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product reactant reactant process process intermediate intermediate product product solvent solvent reagent reagent A This compound C Dissolve in Dichloromethane A->C B Methylamine (25% aq.) D Dropwise Addition & Stirring (30 min, RT) B->D C->D E Aqueous Wash D->E F Phase Separation E->F G Drying of Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I N-methyl-4-(methylamino)-3-nitrobenzamide H->I

Caption: Experimental workflow for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.

References

Application Notes: Synthesis of Heterocyclic Compounds Using 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Methylamino)-3-nitrobenzoyl chloride is a highly reactive acylating agent and a critical building block in synthetic organic chemistry, particularly for the synthesis of nitrogen-containing heterocyclic compounds.[1] Its structure, featuring a reactive acyl chloride group, an electron-withdrawing nitro group, and a methylamino group, makes it a versatile precursor for a variety of complex molecular architectures.[1] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[1] This reactivity is fundamental to its application in constructing larger molecules, especially in the development of active pharmaceutical ingredients (APIs).[1]

Key Applications in Heterocyclic Synthesis

The primary application of this compound is in the synthesis of amide intermediates that can be further elaborated into various heterocyclic systems.

  • Benzimidazole Derivatives: This reagent is a key intermediate in the synthesis of benzimidazole-based compounds. A prominent example is its use in the production of Dabigatran etexilate, an anticoagulant drug.[1][2] The synthesis involves the acylation of an appropriate amine with this compound to form a nitro-amide intermediate. This intermediate then undergoes reductive cyclization. The nitro group is reduced to an amine, which subsequently reacts with the amide carbonyl or a C1 source to form the benzimidazole ring.[3][4]

  • N-Substituted Benzamides: The reaction of this compound with primary or secondary amines is a straightforward and efficient method for creating N-substituted benzamides.[1] These amides are stable intermediates and valuable precursors for various heterocyclic systems. The specific substitution pattern on the benzamide allows for regioselective cyclization reactions to form heterocycles like quinazolinones or other fused ring systems.[5][6]

  • Potential for Quinazolinone Synthesis: While direct synthesis of quinazolinones from this specific benzoyl chloride is not widely documented in the provided results, the general synthetic routes to quinazolinones often involve the acylation of anthranilic acids or their derivatives with acyl chlorides.[5] The resulting N-acyl anthranilic acid can then be cyclized. By reacting this compound with an appropriate anthranilic acid derivative, one could form an intermediate poised for cyclization into a substituted quinazolinone, which are known for their broad range of biological activities.

Data Presentation

Table 1: Synthesis of this compound [7][8]

Starting Material Reagent Catalyst Solvent Temperature Time Yield

| 4-(Methylamino)-3-nitrobenzoic acid | Thionyl chloride | N,N-Dimethylformamide (DMF) | Dichloromethane or Toluene | Reflux | 45 min - 4 h | High |

Table 2: Synthesis of Amide Precursors for Heterocycles [7][9]

Reactant 1 Reactant 2 Solvent Temperature Time Yield Heterocycle Target
This compound Ethyl 3-(pyridin-2-ylamino)propanoate Tetrahydrofuran (THF) / Toluene 0-60°C ~8 h 87% Benzimidazole

| this compound | 25% aq. Methylamine | Dichloromethane | Room Temperature | 0.5 h | Not specified | N-methylbenzamide |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 4-(methylamino)-3-nitrobenzoic acid to its corresponding acyl chloride.[7][8]

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess, e.g., ~10 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, heating mantle, and rotary evaporator.

Procedure:

  • Suspend 4-(methylamino)-3-nitrobenzoic acid (e.g., 50 g, 0.25 mol) in a mixture of thionyl chloride (e.g., 459 g) and DMF (e.g., 3 mL) in a round-bottom flask under an inert atmosphere.[7]

  • Heat the mixture to reflux and stir for approximately 45 minutes to 4 hours, until the reaction is complete (monitor by TLC or disappearance of starting material).[7][8]

  • Once the reaction is complete, remove the excess thionyl chloride by vacuum distillation.[7]

  • Add toluene (e.g., 300 mL) to the residue and remove it by vacuum distillation to ensure complete removal of any residual thionyl chloride. Repeat this step if necessary.[7]

  • The resulting brownish crystalline residue is this compound, which can be used directly in the next step without further purification.[7]

Protocol 2: Synthesis of Ethyl 3-{--INVALID-LINK--amino}propanoate (Benzimidazole Precursor)

This protocol outlines the acylation of an amine, a key step in the synthesis of Dabigatran.[7][9]

Materials:

  • This compound (from Protocol 1) (1.0 eq)

  • Ethyl 3-(pyridin-2-ylamino)propanoate (1.0 eq)

  • Triethylamine (TEA) or other suitable base

  • Tetrahydrofuran (THF) or Toluene

  • Round-bottom flask, dropping funnel, magnetic stirrer.

Procedure:

  • Dissolve the crude this compound residue from Protocol 1 in an anhydrous solvent like THF (e.g., 280 mL) and heat to 60°C to ensure complete dissolution.[7]

  • Cool the solution to a controlled temperature (e.g., 0-30°C).[9]

  • In a separate flask, prepare a solution of ethyl 3-(pyridin-2-ylamino)propanoate.

  • Slowly add the solution of ethyl 3-(pyridin-2-ylamino)propanoate to the solution of the acyl chloride.

  • Add a base such as triethylamine to scavenge the HCl byproduct.[7]

  • Stir the reaction mixture for several hours (e.g., 8 hours) at the controlled temperature.[9]

  • Monitor the reaction to completion using TLC or HPLC.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried and the solvent evaporated to yield the desired nitro-amide product. The reported yield for this step is approximately 87%.[9] This product can then be carried forward for reductive cyclization to form the benzimidazole core.[3]

Visualizations

G1 start 4-Chloro-3-nitrobenzoic acid inter1 4-(Methylamino)-3-nitrobenzoic acid start->inter1 Methylamine (Nucleophilic Aromatic Substitution) product This compound inter1->product Thionyl Chloride (SOCl₂) (Acyl Chlorination)

Caption: Synthesis pathway of this compound.

G2 acyl_chloride 4-(Methylamino)-3-nitrobenzoyl chloride nitro_amide N-Substituted 4-(Methylamino)-3-nitrobenzamide acyl_chloride->nitro_amide Acylation amine Substituted Amine (e.g., Ethyl 3-(pyridin-2-ylamino)propanoate) amine->nitro_amide diamine Ortho-diamino Intermediate nitro_amide->diamine Nitro Group Reduction (e.g., H₂, Pd/C) benzimidazole Benzimidazole Derivative diamine->benzimidazole Intramolecular Cyclization

Caption: Pathway to Benzimidazoles via Amide Intermediate.

G3 start Step 1: Acylation Reaction (React Benzoyl Chloride with Amine) monitoring Step 2: Reaction Monitoring (TLC or HPLC) start->monitoring workup Step 3: Aqueous Workup (Washing and Extraction) monitoring->workup purification Step 4: Purification (Crystallization or Chromatography) workup->purification analysis Step 5: Characterization (NMR, MS) purification->analysis cyclization Step 6: Reductive Cyclization (Formation of Heterocycle) analysis->cyclization

Caption: General experimental workflow for heterocyclic synthesis.

References

Application Notes and Protocols for Acylation Reactions Involving 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for acylation reactions using 4-(Methylamino)-3-nitrobenzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The high reactivity of the acyl chloride, enhanced by the electron-withdrawing nitro group, makes it a versatile reagent for the formation of amide, ester, and thioester linkages.

Overview of this compound

This compound is a yellow to orange crystalline solid with the molecular formula C₈H₇ClN₂O₃.[1] It is highly reactive towards nucleophiles and is a critical building block in the synthesis of pharmaceuticals, including anticoagulants and anti-cancer agents.[2][3] Its reactivity is primarily centered around the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.[1]

Key Properties:

PropertyValueReference
Molecular FormulaC₈H₇ClN₂O₃[4]
Molecular Weight214.61 g/mol [5]
AppearanceYellow to orange solid[1]
Melting Point80-85°C[3]

Core Application: Synthesis of Dabigatran Etexilate Intermediate

A primary application of this compound is in the synthesis of a key intermediate for the anticoagulant drug Dabigatran etexilate. This involves the acylation of ethyl 3-(pyridin-2-ylamino)propanoate.[2][6]

Experimental Protocol: Acylation of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol details the synthesis of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.

Materials:

  • This compound

  • Ethyl 3-(pyridin-2-ylamino)propanoate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-(pyridin-2-ylamino)propanoate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0-10°C using an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20-25°C) and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.

Quantitative Data:

Reactant/ProductMolar RatioYieldPurity
This compound1.0--
Ethyl 3-(pyridin-2-ylamino)propanoate1.094.82%97.6%
Triethylamine1.2--

Yield and purity data are based on optimized industrial processes and may vary depending on the reaction scale and purification method.

Workflow for the Synthesis of Dabigatran Etexilate Intermediate

G cluster_start Starting Materials cluster_reaction Acylation Reaction cluster_workup Work-up & Purification 4-MNBC 4-(Methylamino)-3- nitrobenzoyl chloride ReactionVessel Reaction in DCM with Triethylamine (0-25°C, 4-5h) 4-MNBC->ReactionVessel E3PAP Ethyl 3-(pyridin-2-ylamino)propanoate E3PAP->ReactionVessel Quench Quench with Water ReactionVessel->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify Product Ethyl 3-(4-(methylamino)-3-nitro-N- (pyridin-2-yl)benzamido)propanoate Purify->Product EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes EGF EGF EGF->EGFR Binds HCV_Protease Polyprotein HCV Polyprotein C E1 E2 p7 NS2 NS3 NS4A NS4B NS5A NS5B NS3_4A NS3/4A Protease Cleavage Cleavage Cleavage->Polyprotein:NS3 NS3/4A Cleavage->Polyprotein:NS4A NS4A/4B Cleavage->Polyprotein:NS4B NS4B/5A Cleavage->Polyprotein:NS5A NS5A/5B Inhibitor Protease Inhibitor (e.g., Boceprevir) Inhibitor->NS3_4A Blocks

References

Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Methylamino)-3-nitrobenzoyl chloride is a highly reactive and versatile chemical intermediate widely utilized in the pharmaceutical and medicinal chemistry sectors.[1][2] Its primary function is as an acylating agent, enabling the transfer of the 4-(methylamino)-3-nitrobenzoyl group to various nucleophiles.[3] The acyl chloride functional group's high reactivity facilitates nucleophilic acyl substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[3] The molecular structure is distinguished by a methylamino group and a nitro group on the aromatic ring. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

This reagent is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-cancer, anti-viral, and anti-inflammatory drugs.[1] Notably, it is a key intermediate in the synthesis of the anticoagulant drug Dabigatran Etexilate.[3][4] The reaction of this compound with various primary or secondary amines provides a straightforward and efficient method for generating libraries of novel N-substituted benzamide derivatives.[3] This approach is fundamental in drug discovery for exploring structure-activity relationships (SAR) to optimize the biological activity of new chemical entities.[3][5]

Physicochemical Properties

The properties of this compound make it a valuable intermediate for complex pharmaceutical synthesis.

PropertyValueReference
Molecular Formula C₈H₇ClN₂O₃[1]
Molecular Weight 214.61 g/mol [2]
Appearance Yellow crystalline powder or solid[1][2]
Melting Point 80-85°C[1]
Boiling Point 306°C at 760 mmHg[1]
Solubility Soluble in organic solvents like dichloromethane and chloroform[1]
CAS Number 82357-48-0[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title acyl chloride is typically achieved in a two-step process starting from 4-chloro-3-nitrobenzoic acid.[3][6][7]

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid in a 30% aqueous solution of methylamine.[7]

  • Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (monitoring by TLC is recommended).[3]

  • After completion, cool the mixture and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.[7]

  • Filter the resulting yellow solid, wash with water, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid.[7]

Step 2: Acyl Chlorination to form this compound

  • Suspend the 4-(methylamino)-3-nitrobenzoic acid obtained from Step 1 in a suitable solvent such as dichloromethane or toluene.[3][6]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[3][6]

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the suspension at room temperature.[3][6]

  • Heat the mixture to reflux (typically around 40-50°C for dichloromethane) and maintain for several hours (e.g., 4 hours) until the reaction is complete.[6]

  • Cool the reaction mixture and remove the solvent and excess chlorinating agent under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.[6]

G Diagram 1: Synthesis of this compound cluster_0 Step 1: Amination cluster_1 Step 2: Acyl Chlorination A 4-Chloro-3-nitrobenzoic Acid C Nucleophilic Aromatic Substitution (Reflux) A->C B Methylamine (aq. solution) B->C D 4-(Methylamino)-3-nitrobenzoic Acid C->D F Chlorination (Reflux) D->F E Thionyl Chloride (SOCl₂) + cat. DMF E->F G 4-(Methylamino)-3-nitrobenzoyl Chloride F->G

Caption: Workflow for the synthesis of the key acyl chloride intermediate.

Protocol 2: General Synthesis of N-Substituted 4-(Methylamino)-3-nitrobenzamides

This protocol describes a general method for the amide bond formation between this compound and a primary or secondary amine.[3]

  • Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[6]

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 equivalents) in the same anhydrous solvent. For reactions using an amine salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) should be added to the amine solution to liberate the free amine.[8]

  • Add the amine solution dropwise to the stirred solution of the acyl chloride at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 0.5 to 8 hours, monitoring progress by TLC.[6][9]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[10]

  • Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) if a base was used, saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-substituted benzamide.

  • Purify the crude product by recrystallization or column chromatography on silica gel as needed.

G Diagram 2: General protocol for N-substituted benzamide synthesis A Dissolve 4-(Methylamino)-3-nitrobenzoyl chloride in anhydrous DCM B Add primary or secondary amine (R₁R₂NH) dropwise at 0°C A->B C Stir at room temperature (0.5 - 8 hours) B->C D Aqueous work-up (Wash with H₂O, NaHCO₃, Brine) C->D E Dry organic layer (Na₂SO₄) and concentrate D->E F Purify product by recrystallization/chromatography E->F G Final N-substituted Benzamide Product F->G

Caption: General experimental workflow for the synthesis of N-substituted benzamides.

Quantitative Data and Specific Examples

The following table summarizes representative examples of N-substituted benzamides synthesized from this compound.

Amine ReactantProductSolventYieldReference
Methylamine (aq. 25%)N-methyl-4-(methylamino)-3-nitrobenzamideDichloromethane>97% (overall)[6]
Ethyl 3-(pyridin-2-ylamino)propanoateEthyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoateToluene/DMFNot specified[3][4]
2-(3-chlorophenyl)ethan-1-amineN-(3-chlorophenethyl)-4-(methylamino)-3-nitrobenzamideDichloromethaneHigh (implied)[8] (by analogy)

Note: The >97% yield for N-methyl-4-(methylamino)-3-nitrobenzamide refers to the total yield of a three-step process starting from 4-chloro-3-nitrobenzoic acid.[6]

Applications in Drug Development

The synthesis of N-substituted 4-(methylamino)-3-nitrobenzamides is a pivotal step in the creation of various pharmaceuticals. The nitro group in the resulting amide is often subsequently reduced to an amine, which can then be used in further cyclization or coupling reactions to build more complex molecular architectures.[4]

  • Anticoagulants: This chemistry is central to the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor. The initial amide formation is followed by reduction of the nitro group and subsequent cyclization to form the core benzimidazole structure of the drug.[3][4]

  • Anti-Cancer Agents: The benzamide scaffold is present in many targeted cancer therapies. This compound serves as an intermediate for tyrosine kinase inhibitors like Erlotinib, used to treat lung and pancreatic cancers.[1]

  • Anti-Viral Drugs: It is a crucial intermediate in the synthesis of protease inhibitors such as Boceprevir and Telaprevir, which are used in the treatment of Hepatitis C virus (HCV) infections.[1]

  • Medicinal Chemistry Research: The facile nature of the reaction allows for the rapid synthesis of a diverse library of amide derivatives.[3] These libraries are invaluable for screening for various biological activities and for conducting structure-activity relationship (SAR) studies to identify new drug leads.[3][5][11]

G Diagram 3: Applications in drug development cluster_reaction Core Synthetic Step cluster_applications Therapeutic Areas A 4-(Methylamino)-3-nitrobenzoyl Chloride B Amidation with Primary/Secondary Amines A->B C N-Substituted 4-(Methylamino)-3-nitrobenzamides B->C D Anticoagulants (e.g., Dabigatran) C->D E Anti-Cancer Agents (e.g., Erlotinib) C->E F Anti-Viral Drugs (e.g., Boceprevir) C->F G SAR Studies & Drug Discovery C->G

Caption: Pathway from the core reactant to diverse pharmaceutical applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Methylamino)-3-nitrobenzoyl chloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

A1: The most widely adopted method is a two-step synthesis. It begins with a nucleophilic aromatic substitution reaction on 4-chloro-3-nitrobenzoic acid using methylamine to produce the intermediate, 4-(methylamino)-3-nitrobenzoic acid.[1][2] The second step involves the conversion of this intermediate into the final acyl chloride product using a chlorinating agent.[1][2][3]

Q2: Which chlorinating agent is recommended for converting 4-(methylamino)-3-nitrobenzoic acid to its acyl chloride?

A2: Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation.[2][4] It is typically used in excess, and the unreacted reagent can be easily removed by distillation due to its low boiling point.[5][6] Other reagents like oxalyl chloride or phosphorus pentachloride can also be used for similar conversions but thionyl chloride is often preferred for this specific synthesis.[1][7]

Q3: Is a catalyst necessary for the reaction with thionyl chloride?

A3: While the reaction can proceed without a catalyst, adding a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to facilitate the conversion and increase the reaction rate.[1][2]

Q4: How can I effectively monitor the progress of the acyl chlorination reaction?

A4: Direct monitoring by Thin Layer Chromatography (TLC) is challenging because the acyl chloride product is highly reactive and will likely hydrolyze back to the starting carboxylic acid on the silica plate.[8] A reliable indirect method involves taking a small aliquot of the reaction mixture and quenching it with a dry alcohol like methanol or isopropanol. This rapidly converts the acyl chloride into its corresponding ester, which is stable and will show a distinct, less polar spot on the TLC plate compared to the starting acid.[8][9] Alternatively, Infrared (IR) spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid.[8]

Q5: What are the proper storage conditions for the synthesized this compound?

A5: The product is a yellow crystalline solid that is highly reactive and sensitive to moisture.[4][10] It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4]

Troubleshooting Guide

Problem: Low or No Conversion to Acyl Chloride

  • Question: My post-reaction analysis (TLC after methanol quench) shows a strong spot corresponding to my starting material, 4-(methylamino)-3-nitrobenzoic acid, and little to no ester product. What could be the issue?

  • Answer: This indicates an incomplete or failed reaction. Consider the following potential causes:

    • Moisture Contamination: Acyl chlorides are extremely sensitive to water. Ensure all glassware was oven-dried, and all solvents and reagents were anhydrous. The reaction should be performed under an inert atmosphere.

    • Inactive Thionyl Chloride: Thionyl chloride can degrade over time, especially if the bottle has been opened multiple times. Using a fresh or recently distilled bottle of SOCl₂ is recommended.[5]

    • Insufficient Heating or Reaction Time: The conversion requires heating. Typically, the mixture is heated to reflux in a solvent like dichloromethane for several hours.[2][3] Ensure the reaction temperature is maintained and allow for sufficient reaction time (e.g., 4 hours).

    • Inadequate Reagent Stoichiometry: An excess of thionyl chloride is generally used to drive the reaction to completion. A common molar ratio is at least 1.1 to 1.5 equivalents of SOCl₂ per equivalent of carboxylic acid.[8]

Problem: Reaction Mixture Darkens Significantly

  • Question: During the reflux, my reaction mixture turned from yellow to a dark brown or black color, and the final yield was poor. Why did this happen?

  • Answer: Significant color change often indicates decomposition or polymerization side reactions.[5]

    • Overheating: Excessive temperatures or prolonged heating can cause degradation of the starting material or product, which contains sensitive nitro and amino groups. Maintain a controlled reflux and avoid aggressive heating.

    • Impure Starting Material: Impurities in the 4-(methylamino)-3-nitrobenzoic acid can lead to side reactions at elevated temperatures. Ensure the purity of your starting material before beginning the reaction.

Problem: Low Yield After Work-up

  • Question: The reaction appeared to go to completion, but I recovered very little product after removing the solvent and excess thionyl chloride. Where could the product have been lost?

  • Answer: A low isolated yield after a successful reaction often points to issues during the work-up phase.

    • Hydrolysis: The most likely cause is exposure of the product to moisture during or after the reaction. This can happen if there is atmospheric leakage into the apparatus or if non-anhydrous solvents are used in any subsequent steps.

    • Incomplete Removal of Volatiles: Residual thionyl chloride or solvent can make the final product appear as an oil or sticky solid. Ensure complete removal under high vacuum. The product itself is a solid with a melting point of 80-85°C.[4]

    • Physical Loss: The product is a crystalline solid. Ensure care is taken during transfer from the reaction flask to prevent physical loss of the material.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices.[2][3]

  • Preparation: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., a nitrogen-filled balloon or a direct line).

  • Reagent Addition: To the flask, add 4-(methylamino)-3-nitrobenzoic acid (1.0 eq). Add a suitable anhydrous solvent, such as dichloromethane (DCM).[2][3]

  • Chlorination: Under a steady flow of inert gas, slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the stirred suspension at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops).[2][3]

  • Reaction: Heat the mixture to reflux (for DCM, approx. 40°C) and maintain for 2-4 hours.[2][3] Monitor the reaction's progress using the indirect TLC method described in the FAQs.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all SOCl₂ is removed, you may add a small amount of an anhydrous solvent like toluene and evaporate again.

  • Isolation: The resulting yellow solid is this compound, which is often of sufficient purity to be used directly in the next synthetic step.

Table 1: Typical Reaction Conditions for Acyl Chlorination
ParameterConditionRationale / Notes
Starting Material 4-(methylamino)-3-nitrobenzoic acidMust be dry.
Chlorinating Agent Thionyl Chloride (SOCl₂)Typically 1.5-2.0 molar equivalents.
Solvent Dichloromethane (DCM)Anhydrous grade is essential.
Catalyst N,N-dimethylformamide (DMF)Catalytic amount (e.g., 0.01 eq).[1]
Temperature Reflux (~40°C for DCM)Provides energy for the reaction without causing decomposition.[2][3]
Reaction Time 2 - 4 hoursMonitor for completion to avoid side reactions from prolonged heating.[2][3]
Atmosphere Inert (Nitrogen or Argon)Critical to prevent hydrolysis of the product.
Typical Yield >95%High yields are achievable under optimized, anhydrous conditions.[1][3]

Visualizations

reaction_pathway A 4-Chloro-3-nitrobenzoic Acid B 4-(Methylamino)-3-nitrobenzoic Acid A->B + Methylamine C 4-(Methylamino)-3-nitrobenzoyl Chloride B->C + SOCl₂ / cat. DMF

Caption: Overall synthetic pathway for this compound.

experimental_workflow setup 1. Assemble Dry Glassware under Inert Atmosphere add 2. Add Starting Acid, Solvent, and SOCl₂/DMF setup->add reflux 3. Heat to Reflux (2-4 hours) add->reflux monitor 4. Monitor Reaction (TLC w/ MeOH quench) reflux->monitor workup 5. Cool and Evaporate Volatiles under Vacuum monitor->workup isolate 6. Isolate Crude Product workup->isolate

Caption: General experimental workflow for the acyl chlorination step.

troubleshooting_logic start Reaction Complete? no No start->no Incomplete yes Yes start->yes Complete causes_no Potential Causes: - Moisture Contamination - Inactive Reagents - Insufficient Heat/Time no->causes_no yield_check Yield is Low? yes->yield_check yield_no No yield_check->yield_no Yield OK yield_yes Yes yield_check->yield_yes Yield Poor success Success! yield_no->success causes_yes Potential Causes: - Hydrolysis during Work-up - Overheating/Decomposition - Incomplete Volatile Removal yield_yes->causes_yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Improving yield and purity in 4-(Methylamino)-3-nitrobenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving yield and purity in reactions involving 4-(Methylamino)-3-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and cost-effective synthetic pathway starts with 4-chloro-3-nitrobenzoic acid. This method involves a two-step process:

  • Nucleophilic Aromatic Substitution: 4-Chloro-3-nitrobenzoic acid is reacted with methylamine in a nucleophilic aromatic substitution to yield the intermediate, 4-(Methylamino)-3-nitrobenzoic acid. This reaction is typically performed under reflux conditions.[1]

  • Acyl Chlorination: The intermediate is then converted to this compound using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] Oxalyl chloride can also be used.[1]

Q2: What are the primary applications of this compound?

A2: this compound is a critical intermediate in the synthesis of various pharmaceuticals.[3] It is notably used in the production of the anticoagulant drug Dabigatran etexilate.[1] The acyl chloride's high reactivity makes it a potent acylating agent for introducing the 4-(methylamino)-3-nitrobenzoyl moiety into larger, more complex molecules, particularly in the formation of amides.[1]

Q3: What are the main factors influencing the yield and purity of the final product?

A3: Key factors include:

  • Water content: The high reactivity of the acyl chloride group makes it susceptible to hydrolysis. Strict anhydrous conditions are crucial to prevent the formation of the carboxylic acid byproduct.[1]

  • Reaction temperature: Temperature control is vital to prevent side reactions such as self-condensation, which can occur at elevated temperatures.[1]

  • Purity of starting materials: Impurities in the 4-(Methylamino)-3-nitrobenzoic acid can lead to the formation of various byproducts.[1]

  • Choice and excess of chlorinating agent: The type and amount of chlorinating agent can impact the reaction's efficiency and the profile of impurities.[1]

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the quantitative analysis and purity assessment of this compound.[1] Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed to separate the nonpolar product from more polar impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Possible Cause 1: Incomplete Reaction

    • Troubleshooting:

      • Insufficient reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Continue the reaction until the starting material is fully consumed.

      • Low reaction temperature: Ensure the reaction is maintained at the optimal temperature. For the thionyl chloride reaction, this is typically at reflux.[2]

      • Stoichiometry imbalance: Verify the molar ratios of the reactants. An excess of the chlorinating agent is often used to drive the reaction to completion.[5]

  • Possible Cause 2: Hydrolysis of the Product

    • Troubleshooting:

      • Presence of water: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Possible Cause 3: Product Loss During Work-up

    • Troubleshooting:

      • Inefficient extraction: Ensure proper phase separation during aqueous work-up. Multiple extractions with a suitable organic solvent (e.g., dichloromethane) can improve recovery.

      • Decomposition on purification: Avoid unnecessarily high temperatures during solvent removal. Use of a rotary evaporator under reduced pressure is recommended.[6]

Issue 2: Low Purity of this compound

  • Possible Cause 1: Presence of Starting Material (4-(Methylamino)-3-nitrobenzoic acid)

    • Troubleshooting:

      • Incomplete reaction: As mentioned above, ensure the reaction goes to completion by optimizing reaction time, temperature, and reactant ratios.[1]

      • Hydrolysis during storage or work-up: Handle the product under anhydrous conditions. Store in a tightly sealed container in a desiccator.

  • Possible Cause 2: Formation of 4-(Methylamino)-3-nitrobenzoic anhydride

    • Troubleshooting:

      • High temperatures: Maintain strict temperature control during the reaction and work-up to prevent self-condensation.[1]

      • Presence of certain catalysts: Avoid incompatible catalysts that may promote anhydride formation.[1]

  • Possible Cause 3: Contamination with Side-Reaction Byproducts

    • Troubleshooting:

      • Thorough purification of the intermediate: Ensure the 4-(Methylamino)-3-nitrobenzoic acid intermediate is of high purity before the chlorination step.[1] Recrystallization of the intermediate may be necessary.[2]

      • Removal of excess chlorinating agent: After the reaction, completely remove any residual thionyl chloride, as it can react with nucleophiles in subsequent steps.[4] This can be achieved by distillation or by co-evaporation with an inert solvent like toluene.[4]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
4-Chloro-3-nitrobenzoic acid25-30% aq. MethylamineWaterReflux2-99.1 (HPLC)[4]
4-Chloro-3-nitrobenzoic acid25% aq. MethylamineWaterReflux3-5--[6]
4-Chloro-3-nitrobenzoic acid40% aq. MethylamineWater (Autoclave)85-90597.5-[7]

Table 2: Summary of Reaction Conditions for the Chlorination of 4-(Methylamino)-3-nitrobenzoic acid

Starting MaterialChlorinating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-(Methylamino)-3-nitrobenzoic acidThionyl chlorideN,N-Dimethylformamide (DMF)DichloromethaneReflux4High[6]
4-(Methylamino)-3-nitrobenzoic acidThionyl chlorideN,N-Dimethylformamide (DMF)-Reflux0.75-[4]
4-(Methylamino)-3-nitrobenzoic acidThionyl chloridePyridineToluene30-500.5-[8]
4-(Ethylamino)-3-nitrobenzoic acidThionyl chlorideN,N-Dimethylformamide (DMF)DichloromethaneRoom Temp5-6-[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid [4]

  • Suspend 300 g (1.49 mol) of 4-chloro-3-nitrobenzoic acid in 769 g of a 25-30% aqueous solution of methylamine.

  • Heat the mixture to reflux temperature, at which point a clear solution should be obtained.

  • Maintain the solution at reflux for 2 hours. Monitor the consumption of the starting material by TLC.

  • Cool the solution to room temperature.

  • Adjust the pH to approximately 1 by adding 2M aqueous sulfuric acid, which will cause the precipitation of a yellow solid.

  • Isolate the solid by filtration.

  • Wash the filter cake with water and subsequently with methanol.

  • The resulting product is wet 4-(methylamino)-3-nitrobenzoic acid as a yellow powder.

Protocol 2: Synthesis of this compound [4]

  • Suspend 50 g (0.25 mol) of 4-(methylamino)-3-nitrobenzoic acid in a mixture of 459.2 g of thionyl chloride and 3 mL of N,N-dimethylformamide.

  • Stir the mixture at reflux temperature for 45 minutes.

  • Remove the excess thionyl chloride by vacuum distillation.

  • Dissolve the residue in 300 mL of toluene and subsequently remove the toluene by vacuum distillation to ensure complete removal of residual thionyl chloride.

  • The resulting brownish crystalline residue is this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Acyl Chlorination start 4-Chloro-3-nitrobenzoic acid process1 Reflux start->process1 reagent1 Methylamine Solution reagent1->process1 intermediate 4-(Methylamino)-3-nitrobenzoic acid process1->intermediate process2 Reflux intermediate->process2 reagent2 Thionyl Chloride reagent2->process2 catalyst DMF (catalyst) catalyst->process2 product This compound process2->product

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes hydrolysis Product Hydrolysis? start->hydrolysis No incomplete_reaction->hydrolysis No solution_incomplete Increase reaction time/temp Check reactant ratios incomplete_reaction->solution_incomplete Yes workup_loss Loss during Work-up? hydrolysis->workup_loss No solution_hydrolysis Use anhydrous conditions Inert atmosphere hydrolysis->solution_hydrolysis Yes solution_workup Optimize extraction Gentle solvent removal workup_loss->solution_workup Yes

Caption: Troubleshooting logic for low reaction yield.

References

Common side reactions and byproducts with 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 4-(Methylamino)-3-nitrobenzoyl chloride in their experiments. It includes troubleshooting guides and frequently asked questions to address common challenges and ensure successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile chemical intermediate primarily used in the pharmaceutical industry.[1] Its high reactivity makes it an ideal building block for the synthesis of complex molecules, most notably as a key intermediate in the production of the anticoagulant drug Dabigatran Etexilate.[1][2] It is also utilized in the synthesis of various other active pharmaceutical ingredients (APIs), including anti-cancer and anti-viral drugs.[1]

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is a corrosive and toxic compound that can cause skin and eye irritation.[3] It is also a potent allergen that may lead to respiratory issues. Therefore, it is crucial to handle this substance in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Strict anhydrous conditions should be maintained as it reacts with water.[1]

Q3: How should this compound be stored?

A3: To ensure its stability and prevent degradation, this compound should be stored in a cool, dry place, away from moisture.[3] It is stable under normal conditions and can have a shelf life of several months if stored properly.[1]

Q4: What factors influence the reactivity of this compound?

A4: The reactivity of the acyl chloride functional group is significantly influenced by the electronic properties of the substituents on the aromatic ring. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methylamino group is electron-donating. This combination of substituents modulates the overall reactivity of the molecule.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low Yield of the Desired Acylated Product

Potential Cause Recommended Solution
Incomplete Reaction Optimize reaction parameters such as time, temperature, and stoichiometry. Ensure the nucleophile is sufficiently reactive and present in the correct molar ratio. Consider using a catalyst if applicable.[1]
Hydrolysis of the Starting Material Ensure strict anhydrous conditions by using dry solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The primary byproduct of hydrolysis is 4-(Methylamino)-3-nitrobenzoic acid.[1]
Side Reactions Minimize side reactions by controlling the reaction temperature. High temperatures can promote the formation of byproducts such as 4-(Methylamino)-3-nitrobenzoic anhydride through self-condensation.[1]
Impure Starting Material Use highly purified this compound. Impurities from its synthesis can lead to the formation of various undesired byproducts.[1]

Problem 2: Presence of Significant Byproducts in the Reaction Mixture

Observed Byproduct Potential Cause Mitigation Strategy
4-(Methylamino)-3-nitrobenzoic acid Reaction with water (hydrolysis).Use anhydrous solvents and reagents, and maintain an inert atmosphere.[1]
4-(Methylamino)-3-nitrobenzoic anhydride Self-condensation of the acyl chloride at elevated temperatures.Maintain a lower reaction temperature and avoid prolonged heating.[1]
Unreacted Starting Materials Insufficient reaction time, low temperature, or incorrect stoichiometry.Increase reaction time, raise the temperature moderately, or adjust the molar ratio of reactants.[1]

Experimental Protocols

General Protocol for N-Acylation using this compound

This protocol describes a general procedure for the acylation of a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or other suitable non-nucleophilic base

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Slowly add the this compound solution to the amine solution via a dropping funnel over 30-60 minutes, while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve amine and base in anhydrous DCM cool Cool to 0-5 °C start->cool add Slowly add acyl chloride solution cool->add reagent_prep Dissolve this compound in anhydrous DCM reagent_prep->add react Stir at room temperature add->react quench Quench with water react->quench extract Separate and wash organic layer quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Caption: General experimental workflow for N-acylation.

side_reactions reagent 4-(Methylamino)-3-nitrobenzoyl chloride product Desired Acylated Product reagent->product Nucleophile hydrolysis_product 4-(Methylamino)-3-nitrobenzoic acid reagent->hydrolysis_product H₂O (Moisture) condensation_product 4-(Methylamino)-3-nitrobenzoic anhydride reagent->condensation_product Heat (Self-condensation)

Caption: Common side reactions and byproducts.

dabigatran_synthesis start 4-(Methylamino)-3-nitrobenzoic acid thionyl_chloride Thionyl Chloride (SOCl₂) start->thionyl_chloride acyl_chloride This compound thionyl_chloride->acyl_chloride condensation Condensation acyl_chloride->condensation amine_intermediate Ethyl 3-(pyridin-2-ylamino)propanoate amine_intermediate->condensation nitro_product Ethyl 3-((4-(methylamino)-3-nitrobenzoyl)(pyridin-2-yl)amino)propanoate condensation->nitro_product reduction Reduction nitro_product->reduction final_intermediate Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate reduction->final_intermediate

Caption: Synthesis of a key Dabigatran Etexilate intermediate.

References

Technical Support Center: Purification of Products from 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using 4-(Methylamino)-3-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in an acylation reaction?

A1: The most common impurities are the hydrolysis product, 4-(methylamino)-3-nitrobenzoic acid, and unreacted starting amine. If the reaction is carried out at high temperatures, self-condensation of the acyl chloride to form an anhydride is also possible.[1]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of starting material and reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is best stored in a cool, dry place.[2]

Q4: Can I use water in the work-up procedure?

A4: Yes, a water wash is a standard part of the work-up to remove water-soluble impurities. However, it's crucial to ensure the reaction is complete before adding water to avoid hydrolyzing any remaining this compound.

Q5: What is the purpose of adding a base, like triethylamine or pyridine, to the reaction?

A5: The acylation reaction produces hydrochloric acid (HCl) as a byproduct. A base is added to neutralize this HCl, preventing it from protonating the amine nucleophile and stopping the reaction. This is a key aspect of the Schotten-Baumann reaction conditions.[1][3]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive this compoundThe acyl chloride may have hydrolyzed. Use fresh or properly stored reagent. Confirm the integrity of the starting material by analytical methods if possible.
Insufficiently reactive amineThe amine may be too sterically hindered or electronically deactivated. Consider using a more reactive amine or employing a catalyst.
Inadequate baseEnsure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl produced.
Low reaction temperatureWhile the reaction is often exothermic, some less reactive amines may require gentle heating to proceed. Monitor the reaction by TLC to determine the optimal temperature.
Problem 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Suggested Solution
Incomplete reactionIf the starting material spot is still prominent, the reaction has not gone to completion. Allow the reaction to stir for a longer duration or consider gentle heating.
Hydrolysis of starting materialA polar spot corresponding to 4-(methylamino)-3-nitrobenzoic acid may be visible. Ensure anhydrous reaction conditions in the future. This impurity can be removed by a basic wash during work-up.
Self-condensation of acyl chlorideAn additional, less polar spot might indicate the formation of the anhydride. This is more likely at elevated temperatures. This byproduct can typically be separated by column chromatography.
Product is insoluble and has precipitatedThe product may be crashing out of solution, preventing the reaction from going to completion. Try a different solvent that can better solubilize all components.
Problem 3: Difficulty in Purifying the Product
Issue Recommended Action
Oily product after work-upThe product may have a low melting point or be impure. Try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization.
Product and impurities co-elute during column chromatographyThe solvent system may not be optimal. Try a different solvent system with varying polarity. For example, if using ethyl acetate/hexanes, consider dichloromethane/methanol. A gradient elution may also be necessary.
Product streaks on the TLC plateThe product may be too polar for the chosen solvent system, or it could be acidic or basic. Try a more polar mobile phase. If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help. If it is basic, adding a small amount of triethylamine can improve the chromatography.
Crystals do not form during recrystallizationThe solution may not be saturated, or the cooling may be too rapid. Try evaporating some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Experimental Protocols

General Work-up Procedure for Amide Synthesis
  • Quench the reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C.

  • Dilute: Add an organic solvent such as dichloromethane or ethyl acetate.

  • Wash with acid: Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted amine and the base catalyst.

  • Wash with base: Wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove the hydrolysis product, 4-(methylamino)-3-nitrobenzoic acid.

  • Brine wash: Wash with a saturated aqueous sodium chloride solution (brine) to remove residual water.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Choose a suitable solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For N-aryl benzamides, common recrystallization solvents include ethanol, ethyl acetate, or a mixture of polar and non-polar solvents like ethanol/water or ethyl acetate/hexanes.[4]

  • Dissolve the crude product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cool to crystallize: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Dry the crystals: Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography
  • Select the stationary and mobile phase: Silica gel is a common stationary phase for the purification of N-substituted 4-(methylamino)-3-nitrobenzamides. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Determine the optimal solvent system by TLC: Run TLC plates with different solvent ratios to find a system that gives a good separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Pack the column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elute the column: Run the mobile phase through the column, collecting fractions.

  • Monitor the fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Typical TLC and HPLC Parameters for Analysis

Parameter TLC HPLC
Stationary Phase Silica gel 60 F₂₅₄C18 reverse-phase column (e.g., Poroshell 120, EC C-18, 150 mm x 4.6 mm, 2.7 µm)[5]
Mobile Phase Ethyl acetate/Hexanes (1:1) or Dichloromethane/Methanol (95:5)Gradient of Acetonitrile and water (with 0.1% formic or phosphoric acid)[5]
Detection UV light (254 nm)UV detector at 254 nm
Analyte Approximate Rf Approximate Retention Time (min)
N-Aryl-4-(methylamino)-3-nitrobenzamide (Product)0.3 - 0.5Varies depending on the aryl group and specific gradient, typically > 5 min
4-(Methylamino)-3-nitrobenzoic acid (Hydrolysis Impurity)< 0.2Early eluting, typically < 3 min
Starting AmineVariesVaries

Note: Rf and retention times are approximate and can vary depending on the specific product, exact chromatographic conditions, and instrumentation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Amine + Base reaction_vessel Stir at RT Monitor by TLC start->reaction_vessel quench Quench with H₂O reaction_vessel->quench extraction Liquid-Liquid Extraction (Acid/Base Washes) quench->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying evaporation Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chrom Column Chromatography purification_choice->column_chrom Oil or Impure Solid pure_product Pure Product recrystallization->pure_product column_chrom->pure_product

Caption: Experimental workflow for the synthesis and purification of amides.

troubleshooting_diagram cluster_purity Purity Assessment cluster_impurities Impurity Identification cluster_solutions Solutions start Analyze TLC of Crude Product single_spot Single Spot with Desired Rf? start->single_spot multiple_spots Multiple Spots? single_spot->multiple_spots No proceed Proceed to Characterization single_spot->proceed Yes polar_impurity Polar Impurity (Low Rf)? multiple_spots->polar_impurity nonpolar_impurity Non-polar/Starting Material Impurity? polar_impurity->nonpolar_impurity No base_wash Perform Aqueous Base Wash (e.g., NaHCO₃) polar_impurity->base_wash Yes acid_wash Perform Aqueous Acid Wash (e.g., 1M HCl) nonpolar_impurity->acid_wash Yes (SM Amine) column Purify by Column Chromatography nonpolar_impurity->column No recrystallize Purify by Recrystallization base_wash->recrystallize acid_wash->column column->recrystallize

Caption: Troubleshooting decision tree for product purification.

References

Preventing hydrolysis of 4-(Methylamino)-3-nitrobenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 4-(Methylamino)-3-nitrobenzoyl chloride during their experiments.

Troubleshooting Guide: Preventing Hydrolysis During Reactions

This guide addresses common issues encountered when using this compound, focusing on the prevention of its primary degradation pathway: hydrolysis.

Problem 1: Low Yield or No Product Formation, with Starting Material Consumed

This often indicates that the this compound has hydrolyzed to 4-(Methylamino)-3-nitrobenzoic acid before it can react with the desired nucleophile.

Possible Cause Recommended Solution Explanation
Presence of water in the reaction solvent. Use anhydrous solvents. Solvents should be freshly dried and stored over molecular sieves (e.g., 3Å or 4Å). For instance, dichloromethane (DCM) can be dried over calcium hydride and distilled.[1]This compound is highly reactive towards water, leading to rapid hydrolysis.[2] Anhydrous conditions are critical for success.
Moisture in reagents. Ensure all reagents, including the nucleophile and any bases, are anhydrous. Solid reagents can be dried in a vacuum oven.Even trace amounts of water in the reagents can lead to significant hydrolysis of the acyl chloride.
Atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Use glassware that has been oven-dried or flame-dried immediately before use.[3][4]The high reactivity of acyl chlorides makes them susceptible to hydrolysis from atmospheric moisture.[2]
Inadequate acid scavenger. Use a non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl byproduct as it forms.[5][6]The hydrolysis of this compound produces HCl, which can catalyze further degradation. An acid scavenger removes this byproduct.

Problem 2: Presence of 4-(Methylamino)-3-nitrobenzoic acid in the Final Product

Detecting the carboxylic acid impurity in your product is a direct confirmation of hydrolysis.

Possible Cause Recommended Solution Explanation
Hydrolysis during reaction workup. Use anhydrous workup conditions as much as possible. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately extract the product into a dry organic solvent.Exposure to aqueous solutions during the workup phase can cause hydrolysis of any unreacted acyl chloride.
Incomplete reaction. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC or HPLC). Consider optimizing reaction time and temperature.If the acylation reaction is slow, the acyl chloride has more time to be exposed to trace amounts of water, leading to hydrolysis.
Storage of the acyl chloride. Store this compound in a tightly sealed container under an inert atmosphere in a desiccator.Improper storage can lead to gradual hydrolysis over time.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my this compound has hydrolyzed?

A1: You can use several analytical techniques to detect the presence of the hydrolysis product, 4-(Methylamino)-3-nitrobenzoic acid:

  • Thin Layer Chromatography (TLC): The carboxylic acid will have a different Rf value than the acyl chloride. Typically, the acid is more polar and will have a lower Rf.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate and quantify both the acyl chloride and the carboxylic acid.

  • ¹H NMR Spectroscopy: The proton chemical shifts for the acyl chloride and the carboxylic acid will be different. The aromatic protons of the acyl chloride are predicted to be around δ 8.0 – 8.5 ppm, while the methyl protons are around δ 2.8 – 3.2 ppm.[2] The carboxylic acid proton will appear as a broad singlet, and the chemical shifts of the other protons will be slightly different.

Q2: What are the best solvents to use for reactions with this compound?

A2: Aprotic and anhydrous solvents are essential. Dichloromethane (DCM) and toluene are commonly used.[2][5] Tetrahydrofuran (THF) can also be used but must be rigorously dried, for example, by distillation from sodium-benzophenone ketyl.[1][6]

Q3: Can I use an aqueous base to scavenge the HCl produced during the reaction?

A3: It is highly discouraged to use aqueous bases, as the presence of water will promote the hydrolysis of the this compound.[7] Non-nucleophilic organic bases like pyridine or triethylamine in an anhydrous solvent are the preferred choice.[5][6]

Q4: How do the substituents on the benzoyl chloride affect its reactivity towards hydrolysis?

A4: The electronic properties of the substituents play a crucial role. The electron-withdrawing nitro group on this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2]

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions

This protocol provides a general method for the acylation of a nucleophile (e.g., an amine or alcohol) while minimizing the risk of hydrolysis.

1. Preparation of Glassware and Reagents:

  • All glassware (reaction flask, dropping funnel, condenser) must be thoroughly dried in an oven at 120 °C overnight or flame-dried under vacuum immediately before use.[3][4]
  • Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.[3]
  • Use anhydrous solvents. For example, dichloromethane can be distilled from calcium hydride.[1]
  • Ensure the nucleophile and any non-nucleophilic base (e.g., triethylamine or pyridine) are anhydrous. Liquid reagents can be dried over molecular sieves.

2. Reaction Setup:

  • To a dried reaction flask under an inert atmosphere, add the anhydrous nucleophile and the anhydrous solvent.
  • Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine or pyridine.
  • In a separate dried dropping funnel, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

3. Reaction Execution:

  • Cool the reaction mixture containing the nucleophile and base to 0 °C using an ice bath.
  • Slowly add the solution of this compound from the dropping funnel to the reaction mixture over 30-60 minutes.
  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature.
  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

4. Workup:

  • Once the reaction is complete, filter the mixture to remove the hydrochloride salt of the base.
  • Wash the filtrate with a cold, dilute aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This proposed HPLC method can be used to simultaneously quantify this compound and its hydrolysis product, 4-(Methylamino)-3-nitrobenzoic acid. A derivatization approach is often employed for the analysis of reactive acyl chlorides to enhance stability and detection.[8][9][10] However, for in-process monitoring, a direct method is often preferred.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where both compounds have significant absorbance (e.g., 254 nm or 340 nm).
Injection Volume 10 µL
Column Temperature 30 °C

Note: Due to the high reactivity of the acyl chloride, samples should be prepared in an anhydrous aprotic solvent (e.g., acetonitrile) and analyzed promptly. The method would require validation for linearity, accuracy, and precision.

Visualizations

Hydrolysis_Pathway AcylChloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Water/Moisture) Water->Tetrahedral_Intermediate CarboxylicAcid 4-(Methylamino)-3-nitrobenzoic acid (Hydrolysis Product) Tetrahedral_Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Dry_Glassware Dry Glassware (Oven/Flame) Inert_Atmosphere Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Mix_Nucleophile_Base Mix Nucleophile & Base at 0°C Inert_Atmosphere->Mix_Nucleophile_Base Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Mix_Nucleophile_Base Anhydrous_Reagents Use Anhydrous Reagents Anhydrous_Reagents->Mix_Nucleophile_Base Add_Acyl_Chloride Slowly Add Acyl Chloride Solution Mix_Nucleophile_Base->Add_Acyl_Chloride Stir_React Stir and Monitor Reaction Add_Acyl_Chloride->Stir_React Filter_Salt Filter Hydrochloride Salt Stir_React->Filter_Salt Aqueous_Wash Quick Aqueous Wash (Cold) Filter_Salt->Aqueous_Wash Dry_Extract Dry & Concentrate Aqueous_Wash->Dry_Extract Analyze_Product Analyze Product (HPLC/NMR) Dry_Extract->Analyze_Product

Caption: Recommended workflow to prevent hydrolysis during acylation.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Hydrolysis Is 4-(Methylamino)-3-nitrobenzoic acid present? (TLC/HPLC) Start->Check_Hydrolysis Yes_Hydrolysis Hydrolysis Confirmed Check_Hydrolysis->Yes_Hydrolysis Yes No_Hydrolysis Other Issues (e.g., stoichiometry, temperature) Check_Hydrolysis->No_Hydrolysis No Check_Conditions Review Reaction Conditions Yes_Hydrolysis->Check_Conditions Check_Solvent Was the solvent anhydrous? Check_Conditions->Check_Solvent Check_Atmosphere Was an inert atmosphere used? Check_Solvent->Check_Atmosphere Yes Solution Implement stricter anhydrous techniques Check_Solvent->Solution No Check_Base Was a non-nucleophilic base used? Check_Atmosphere->Check_Base Yes Check_Atmosphere->Solution No Check_Base->Solution No

Caption: Troubleshooting logic for hydrolysis issues.

References

Managing the reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(Methylamino)-3-nitrobenzoyl chloride

This guide provides researchers, scientists, and drug development professionals with essential information for managing the reactivity of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly reactive organic compound used as a potent acylating agent in advanced organic synthesis.[1] Its molecular formula is C₈H₇ClN₂O₃, and it typically appears as a yellow to orange crystalline powder.[2][3] The molecule's reactivity is driven by the acyl chloride group, which is further activated by the electron-withdrawing nitro group on the aromatic ring.[1] This enhanced electrophilicity makes it highly susceptible to nucleophilic attack.[1]

Its most prominent application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably the anticoagulant drug Dabigatran Etexilate.[1][4][5] It is used to introduce the 4-(methylamino)-3-nitrobenzoyl moiety into a target molecule, typically through the formation of amide bonds.[1]

Q2: What are the recommended storage and handling conditions for this reagent?

Due to its reactivity, proper storage and handling are critical to maintain its integrity and ensure safety.

  • Storage: Store in a cool, dry, well-ventilated place, away from moisture and incompatible materials.[3][6] Keep the container tightly sealed. The compound is stable for several months under these conditions.[3]

  • Handling: As with most acyl chlorides, this compound is corrosive, toxic, and a lachrymator (induces tearing).[2][3][7] All manipulations should be performed in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[6][7] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][8]

Q3: Which solvents are compatible with this compound?

The choice of solvent is crucial to prevent unwanted reactions. Protic solvents are generally incompatible.

  • Recommended Solvents: Anhydrous aprotic solvents are preferred. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), chloroform, toluene, and ethyl acetate.[3][9][10]

  • Incompatible Solvents: Avoid protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines used as solvents. Acyl chlorides react violently with water (hydrolysis) and readily with alcohols (alcoholysis) and amines (aminolysis).[11][12][13]

Q4: What are the primary reactions of this compound?

The hallmark reaction is nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.[1][11]

  • Aminolysis: Reacts readily with primary and secondary amines to form stable amide bonds. This is the key reaction in its use for synthesizing pharmaceutical intermediates.[1]

  • Alcoholysis/Phenolysis: Reacts with alcohols and phenols to form esters.[13]

  • Hydrolysis: Reacts with water to form the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid. This is typically an undesirable side reaction.[11][12]

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Reagent Degradation The acyl chloride may have hydrolyzed due to improper storage or exposure to atmospheric moisture. Use a fresh bottle or verify the purity of the existing stock (e.g., via ¹H NMR).
Reaction Conditions Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[6]
Insufficient Reactivity The nucleophile may be too weak or sterically hindered. Consider adding a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct, which can protonate the nucleophile and render it inactive. For very weak nucleophiles, a catalyst like DMAP can be used, but test for compatibility first.
Incorrect Stoichiometry Verify the molar ratios of reactants. An excess of the nucleophile or base may be required.

Problem 2: Formation of Multiple Side Products

Potential Cause Troubleshooting Step
Hydrolysis The most common side product is 4-(methylamino)-3-nitrobenzoic acid from reaction with trace water. Ensure rigorously anhydrous conditions.[11]
Reaction with Solvent If using a potentially reactive solvent (e.g., one with trace alcohol impurities), switch to a freshly distilled, high-purity aprotic solvent.
Over-reaction/Side reaction with Nucleophile If the nucleophile has multiple reactive sites, consider using a protecting group strategy.
High Temperature Running the reaction at elevated temperatures can sometimes lead to decomposition or side reactions. Attempt the reaction at a lower temperature (e.g., 0 °C to room temperature).

Problem 3: Reaction Stalls or is Sluggish

Potential Cause Troubleshooting Step
Poor Solubility The reagent or nucleophile may not be fully dissolved in the chosen solvent. Try a different anhydrous aprotic solvent or gently warm the mixture (if thermally stable).
HCl Scavenging The generated HCl can protonate the amine nucleophile, forming an unreactive ammonium salt. Add a tertiary amine base (e.g., triethylamine) to neutralize the HCl as it forms.[10]
Activation Required For less reactive nucleophiles, the addition of a catalyst might be necessary. Pyridine or DMAP can act as nucleophilic catalysts that form a highly reactive acylpyridinium intermediate.[11]

Troubleshooting Workflow

G start Reaction Issue (e.g., Low Yield, Impurities) check_reagent 1. Check Reagent Quality (Is it fresh? Stored properly?) start->check_reagent check_conditions 2. Verify Anhydrous Conditions (Dry glassware? Inert gas?) check_reagent->check_conditions Reagent OK replace_reagent Use fresh reagent check_reagent->replace_reagent Degraded check_base 3. Assess Base Usage (Is an HCl scavenger needed/used?) check_conditions->check_base Conditions OK improve_conditions Dry all equipment & solvents check_conditions->improve_conditions Moisture present check_temp 4. Evaluate Reaction Temperature (Too high/low?) check_base->check_temp Base OK add_base Add Et3N or DIPEA check_base->add_base No/Incorrect Base success Problem Resolved check_temp->success Temp OK adjust_temp Optimize temperature (e.g., start at 0 °C) check_temp->adjust_temp Non-optimal replace_reagent->check_conditions improve_conditions->check_base add_base->check_temp adjust_temp->success

Caption: A troubleshooting decision tree for common reaction issues.

Data & Stability

While specific kinetic data is not widely published, the following tables summarize the qualitative stability and compatibility of this compound.

Table 1: Solvent Compatibility and Stability

Solvent ClassExamplesCompatibilityNotes
Aprotic Polar THF, Ethyl Acetate, AcetoneGood Recommended for most reactions. Ensure solvents are anhydrous.
Aprotic Non-Polar Toluene, HexanesGood Good for reactions, but solubility may be limited.
Chlorinated DCM, ChloroformExcellent Excellent solubility and inertness. Ensure solvent is pure and free of acidic impurities.
Protic Water, Methanol, EthanolIncompatible Causes rapid decomposition (hydrolysis/alcoholysis).[11][13]
Amine Pyridine, TriethylamineReactive Reacts to form acylpyridinium or acylammonium salts. Can be used as a reagent/catalyst but not as a primary solvent.[11]

Table 2: Reagent Compatibility

Reagent ClassExamplesCompatibilityNotes
Primary/Secondary Amines Benzylamine, PiperidineReactive (Desired) This is the intended reaction to form amides.[1]
Alcohols/Phenols Ethanol, PhenolReactive (Desired) This is the intended reaction to form esters.[13]
Tertiary Amines Triethylamine (Et₃N), DIPEACompatible (as base) Act as non-nucleophilic bases to scavenge HCl.[10]
Water H₂OHighly Reactive (Avoid) Causes rapid hydrolysis to the carboxylic acid.[12]
Strong Oxidizing Agents Nitrates, PerchloratesIncompatible May lead to vigorous or explosive reactions.[8]
Strong Bases NaOH, KOHIncompatible Promotes rapid hydrolysis and potential side reactions.

Experimental Protocols

Protocol: General Procedure for Amide Synthesis

This protocol describes a general method for the acylation of a secondary amine nucleophile with this compound.

Materials:

  • This compound (1.0 eq)

  • Secondary amine nucleophile (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.2-1.5 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve the secondary amine nucleophile (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a separate flask containing anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate (triethylammonium chloride) may form.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_glass Flame-dry glassware prep_reagents Dissolve amine & base in anhydrous DCM prep_glass->prep_reagents cool Cool amine solution to 0 °C prep_reagents->cool prep_acyl Dissolve acyl chloride in anhydrous DCM add Add acyl chloride solution dropwise prep_acyl->add cool->add stir Stir at RT & Monitor (TLC / LC-MS) add->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with DCM quench->extract wash Wash with H₂O, Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: Standard workflow for amide synthesis using the title compound.
Reactivity and Side-Reaction Pathways

G acyl_chloride 4-(Methylamino)-3-nitrobenzoyl chloride amide Desired Amide Product acyl_chloride->amide Aminolysis (Desired Path) ester Ester Product acyl_chloride->ester Alcoholysis acid Carboxylic Acid (Side Product) acyl_chloride->acid Hydrolysis (Undesired Path) amine R₂NH (Primary/Secondary Amine) alcohol R'OH (Alcohol) water H₂O (Moisture)

Caption: Key reaction pathways for this compound.

References

Troubleshooting low conversion rates in reactions with 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Methylamino)-3-nitrobenzoyl chloride. Low conversion rates are a common challenge in reactions involving this versatile but highly reactive compound. This guide will help you identify and address potential issues in your experimental setup.

Troubleshooting Guide: Low Conversion Rates

This section addresses specific issues that can lead to low conversion rates in reactions with this compound.

1. Question: My acylation reaction with an amine/alcohol is showing low conversion. What are the most likely causes?

Answer:

Low conversion in acylation reactions with this compound is often traced back to a few key factors. The most common culprits are the presence of moisture, suboptimal reaction conditions, or issues with reactant purity.

  • Moisture Sensitivity: this compound is highly susceptible to hydrolysis.[1] Any moisture present in the reaction setup, including wet solvents, reagents, or glassware, will lead to the formation of the corresponding carboxylic acid, 4-(methylamino)-3-nitrobenzoic acid, which is unreactive under these conditions. This is a primary cause of reduced yield.

  • Reaction Conditions: Temperature, reaction time, and the choice of base are critical parameters. Acylation reactions with this benzoyl chloride are often rapid; however, insufficient reaction time or a non-optimal temperature can lead to incomplete conversion.[2] The choice and stoichiometry of the base used to scavenge the HCl byproduct are also crucial and can significantly impact the reaction rate and yield.

  • Reactant Quality: The purity of both the this compound and the nucleophile (amine or alcohol) is paramount. Impurities in the benzoyl chloride, such as the starting material for its synthesis (4-(methylamino)-3-nitrobenzoic acid), will not participate in the desired reaction. Similarly, impurities in the nucleophile can compete in the reaction or inhibit it.

To address these issues, it is essential to use anhydrous solvents and reagents, thoroughly dry all glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Optimization of reaction time, temperature, and the selection of a suitable base are also critical steps in improving conversion rates.

2. Question: I've confirmed my reagents and solvents are dry, but my yield is still low. What other factors should I investigate?

Answer:

If you have ruled out moisture as the cause of low conversion, consider the following factors:

  • Stoichiometry: Ensure the molar ratio of your reactants is appropriate. A slight excess of the this compound may be necessary to drive the reaction to completion, especially if your nucleophile is particularly valuable.

  • Base Selection and Amount: The choice of base can be critical. Tertiary amines like triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) are commonly used. The pKa of the base should be high enough to effectively neutralize the generated HCl without reacting with your starting materials or product. Using an insufficient amount of base can lead to a buildup of HCl, which can protonate the amine nucleophile, rendering it unreactive.

  • Temperature Control: While many acylations proceed readily at room temperature, some less reactive nucleophiles may require gentle heating. Conversely, for highly reactive nucleophiles, cooling the reaction mixture (e.g., to 0 °C) during the addition of the benzoyl chloride can help to minimize side reactions.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Solvents like dichloromethane (DCM) and chloroform are commonly used for these reactions.[3] Ensure your starting materials are fully dissolved in the chosen solvent to avoid a heterogeneous reaction mixture that could lead to lower yields.

A systematic optimization of these parameters is often necessary to achieve high conversion rates.

3. Question: Are there any common side reactions I should be aware of that could be consuming my starting material?

Answer:

Yes, besides hydrolysis, other side reactions can occur:

  • Self-Condensation: At elevated temperatures, there is a possibility of self-condensation of the this compound to form the corresponding anhydride.[1] This is more likely to occur if the reaction is heated for prolonged periods.

  • Reaction with Byproducts from Synthesis: If the this compound was not thoroughly purified after its synthesis, it might contain residual reagents like thionyl chloride or oxalyl chloride. These can react with your nucleophile, leading to undesired byproducts.[1]

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (which can be formed in situ) and an aromatic solvent, there is a potential for Friedel-Crafts acylation of the solvent, although this is less common under standard acylation conditions.

Careful control of the reaction temperature and the use of highly purified this compound can help to minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to maintain its reactivity?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[3] Storing it under an inert atmosphere can further prolong its shelf life. It is a yellow crystalline powder that is stable for several months under proper storage conditions.[3]

Q2: What is the typical appearance of high-purity this compound?

A2: High-purity this compound is typically a yellow to orange solid.[4] A significant color change or the presence of a strong acidic smell (due to HCl from hydrolysis) may indicate degradation.

Q3: Can I use a base other than tertiary amines for my acylation reaction?

A3: While tertiary amines are the most common choice, other bases like pyridine can also be used. However, the choice of base should be carefully considered based on the specific nucleophile and reaction conditions. For instance, in some cases, stronger, non-nucleophilic bases might be required. It's important to ensure the base does not react with the acyl chloride.

Q4: Is it necessary to purify this compound before use?

A4: If you are observing low conversion rates despite optimizing other parameters, purification of the this compound may be necessary. Recrystallization from a suitable solvent can help remove impurities such as the corresponding carboxylic acid.

Data and Protocols

Table 1: Troubleshooting Checklist for Low Conversion Rates
Potential Cause Recommended Action Reference
Presence of Moisture Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Dry all glassware in an oven and cool under an inert atmosphere. Use fresh, high-purity reagents.[1]
Suboptimal Temperature For slow reactions, try gentle heating (e.g., 40-50 °C). For highly exothermic reactions, cool the reaction to 0 °C before adding the acyl chloride.[1]
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
Inefficient Base Use at least one equivalent of a suitable tertiary amine base (e.g., triethylamine, DIPEA). For weakly nucleophilic amines, a stronger base might be necessary.
Low Reactant Purity Purify the this compound by recrystallization. Ensure the purity of the nucleophile.
Incomplete Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Experimental Protocol: General Procedure for Acylation of an Amine

This protocol provides a general starting point for the acylation of a primary or secondary amine with this compound. Optimization of specific parameters may be required for different substrates.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents and reagents.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • Addition of Acyl Chloride:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over a period of 10-15 minutes.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_moisture Check for Moisture (Solvents, Reagents, Glassware) start->check_moisture dry_components Implement Strict Anhydrous Conditions check_moisture->dry_components Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_moisture->optimize_conditions No dry_components->optimize_conditions vary_temp_time Systematically Vary Temperature and Time optimize_conditions->vary_temp_time Adjust check_base Evaluate Base (Type, Amount) optimize_conditions->check_base No Improvement adjust_stoichiometry Adjust Reactant Ratios vary_temp_time->adjust_stoichiometry adjust_stoichiometry->check_base screen_bases Screen Different Bases (e.g., DIPEA, Pyridine) check_base->screen_bases Yes check_purity Assess Reactant Purity check_base->check_purity No Improvement screen_bases->check_purity purify_reagents Purify Starting Materials check_purity->purify_reagents Impure success High Conversion Achieved check_purity->success Pure purify_reagents->success Reaction_Pathway Acylation and Hydrolysis Pathways cluster_main Desired Acylation Reaction cluster_side Undesired Hydrolysis acyl_chloride This compound product Acylated Product (Amide/Ester) acyl_chloride->product + Nucleophile - HCl nucleophile Amine/Alcohol (R-NH2 / R-OH) nucleophile->product water Water (H2O) hydrolysis_product 4-(Methylamino)-3-nitrobenzoic acid (Inactive) water->hydrolysis_product acyl_chloride_side This compound acyl_chloride_side->hydrolysis_product + H2O - HCl

References

Identifying and removing impurities from 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-(Methylamino)-3-nitrobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can originate from the synthetic route and subsequent handling. The primary synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid, which is then chlorinated.[1][2] Key impurities to be aware of include:

  • Starting Material: Unreacted 4-chloro-3-nitrobenzoic acid.

  • Intermediate: Unreacted 4-(methylamino)-3-nitrobenzoic acid.[1]

  • Hydrolysis Product: 4-(methylamino)-3-nitrobenzoic acid, formed by the reaction of the acyl chloride with moisture.[1]

  • Self-Condensation Product: 4-(Methylamino)-3-nitrobenzoic anhydride, which can form at high temperatures.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as dichloromethane or toluene.

Q2: My this compound is off-color (e.g., darker yellow or brown). What could be the cause?

A2: The expected appearance of this compound is typically a yellow to orange solid.[3] A darker coloration can indicate the presence of impurities. Potential causes include:

  • Residual Nitro Compounds: The presence of starting materials or side-products from the nitration steps in the synthesis of precursors.

  • Degradation Products: The compound can degrade over time, especially if exposed to light, air, or moisture.

  • Self-condensation Products: Anhydride formation can sometimes lead to colored byproducts.

It is recommended to assess the purity by HPLC and consider a purification step like recrystallization.

Q3: How can I minimize the hydrolysis of this compound during my experiments?

A3: this compound is highly reactive towards nucleophiles, including water.[1] To prevent hydrolysis to 4-(methylamino)-3-nitrobenzoic acid, it is crucial to maintain anhydrous (dry) conditions throughout your experiment.[1]

  • Use dry solvents and reagents.

  • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid prolonged exposure of the compound to ambient air.

  • Store the compound in a desiccator or under an inert atmosphere.

Troubleshooting Guides

HPLC Analysis Issues

Problem: I see an unexpected peak in my HPLC chromatogram.

Solution:

  • Identify the Peak: Compare the retention time of the unexpected peak with the retention times of known potential impurities (see Table 1).

  • Check for Hydrolysis: If the peak corresponds to 4-(methylamino)-3-nitrobenzoic acid, it is likely due to hydrolysis. Ensure all solvents and reagents are anhydrous in future experiments.

  • Evaluate Starting Materials: If the peak corresponds to 4-chloro-3-nitrobenzoic acid, your starting material may be impure or the initial reaction may not have gone to completion.

  • Consider Self-Condensation: A peak with a higher molecular weight could indicate the formation of the anhydride.

  • Spiking Experiment: To confirm the identity of an impurity, you can perform a spiking experiment by adding a small amount of the suspected impurity to your sample and observing if the peak area increases.

Purification Challenges

Problem: My recrystallization is not improving the purity of the product significantly.

Solution:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related compounds, solvents like ethyl acetate have been used for recrystallization.[4] Experiment with different solvents or solvent mixtures (e.g., toluene, heptane, ethyl acetate/hexane).

  • Cooling Rate: A slow cooling rate generally promotes the formation of purer crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Seeding: If crystallization does not occur, try adding a seed crystal of the pure compound to induce crystallization.

  • Alternative Purification: If recrystallization is ineffective, consider other purification techniques such as column chromatography on silica gel.

Data Presentation

Table 1: Characteristics of this compound and Common Impurities

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearancePotential Origin
This compound C₈H₇ClN₂O₃214.61Yellow to orange solid[3]Product
4-(Methylamino)-3-nitrobenzoic acidC₈H₈N₂O₄196.16Yellow solid[5]Incomplete chlorination, Hydrolysis[1]
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.57Off-white to pale yellow solidUnreacted starting material
4-(Methylamino)-3-nitrobenzoic anhydrideC₁₆H₁₄N₄O₇374.31-Self-condensation[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and impurities present.

  • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Recrystallization

This is a general procedure for the recrystallization of a solid organic compound. The choice of solvent is crucial and should be determined experimentally.

  • Solvent Selection: In a small test tube, add a small amount of the impure this compound. Add a few drops of a test solvent (e.g., toluene, ethyl acetate, or a mixture such as ethyl acetate/hexane) and heat gently. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the impure compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals should start to form. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis_purification Analysis & Purification start 4-Chloro-3-nitrobenzoic Acid + Methylamine intermediate 4-(Methylamino)-3-nitrobenzoic Acid start->intermediate Nucleophilic Aromatic Substitution chlorination Chlorination (e.g., SOCl2) intermediate->chlorination product Crude this compound chlorination->product hplc_analysis HPLC Purity Check product->hplc_analysis purification_decision Purity Acceptable? hplc_analysis->purification_decision recrystallization Recrystallization purification_decision->recrystallization No pure_product Pure Product purification_decision->pure_product Yes recrystallization->hplc_analysis Re-analyze column_chromatography Column Chromatography recrystallization->column_chromatography If needed column_chromatography->hplc_analysis Re-analyze

Caption: Workflow for Synthesis, Purification, and Analysis.

troubleshooting_logic cluster_identification Impurity Identification cluster_action Corrective Action start Impurity Detected check_rt Check HPLC Retention Time start->check_rt check_hydrolysis Is it the Hydrolysis Product? check_rt->check_hydrolysis check_starting_material Is it a Starting Material? check_hydrolysis->check_starting_material No use_dry_reagents Use Anhydrous Conditions check_hydrolysis->use_dry_reagents Yes improve_reaction Optimize Reaction Conditions check_starting_material->improve_reaction Yes purify Purify Product (Recrystallization/Chromatography) check_starting_material->purify No/Other use_dry_reagents->purify improve_reaction->purify

Caption: Troubleshooting Logic for Impurity Identification.

References

Technical Support Center: Scaling Up the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride, focusing on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method is a two-step process.[1][2] It begins with the nucleophilic aromatic substitution of 4-Chloro-3-nitrobenzoic acid with methylamine to produce the intermediate, 4-(Methylamino)-3-nitrobenzoic acid.[1][2] The second step involves the conversion of this carboxylic acid intermediate to the final acyl chloride product using a chlorinating agent, typically thionyl chloride (SOCl₂).[1][2][3]

Q2: Which chlorinating agent is best for large-scale synthesis?

A2: Thionyl chloride (SOCl₂) is generally preferred for large-scale synthesis.[4] Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[4][5] While other reagents like oxalyl chloride can be milder and more selective, they are often more expensive, making them less economical for bulk production.[6]

Q3: What are the critical parameters for the conversion of 4-(Methylamino)-3-nitrobenzoic acid to its acyl chloride?

A3: Several parameters are critical for a successful scale-up. These include:

  • Anhydrous Conditions: this compound is highly sensitive to moisture and can readily hydrolyze back to the carboxylic acid.[7][8] All glassware must be thoroughly dried, and anhydrous solvents should be used under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Reagent Purity: Use fresh, high-purity thionyl chloride. Older batches may contain impurities that can lead to non-volatile byproducts, complicating purification.[5]

  • Catalyst: The use of a catalytic amount of N,N-dimethylformamide (DMF) is often necessary to achieve a reasonable reaction rate.[1][5][7]

  • Temperature Control: The reaction is typically performed at reflux.[1][9] Proper temperature monitoring and control are essential for reaction kinetics and to minimize side reactions.

Q4: How can I effectively monitor the reaction progress?

A4: Monitoring the reaction via standard Thin Layer Chromatography (TLC) can be misleading. Acyl chlorides are highly reactive and may hydrolyze on the silica gel plate, showing a spot corresponding to the starting material even if the reaction is complete.[8] A more reliable method is to take a small aliquot from the reaction mixture, quench it with a dry alcohol like methanol to form the corresponding stable methyl ester, and then analyze the resulting mixture by TLC or LC-MS.[8]

Q5: What are the primary safety hazards associated with scaling up this synthesis?

A5: The primary hazards are associated with the reagents.

  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water.[10][11] Inhalation can cause severe respiratory damage, and contact with skin or eyes results in severe burns.[10][12] Large-scale operations must be conducted in a well-ventilated area, preferably within a closed system, and personnel must be equipped with appropriate personal protective equipment (PPE), including respirators, chemical-resistant suits, gloves, and face shields.[10][13]

  • This compound: The product itself is toxic, a potent allergen, and can cause skin and eye irritation.[3] It should be handled with care, using appropriate PPE.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion to acyl chloride 1. Moisture in the reaction: The presence of water will consume the chlorinating agent and hydrolyze the product. 2. Inactive chlorinating agent: Thionyl chloride can degrade over time. 3. Insufficient reaction time or temperature: The reaction may not have reached completion. 4. Absence of catalyst: The reaction rate without a catalyst like DMF can be very slow.1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and maintain an inert atmosphere.[8] 2. Use a fresh bottle of thionyl chloride. 3. Ensure the reaction is maintained at the appropriate reflux temperature and monitor for completion using the methanol quench method.[8] 4. Add a catalytic amount of dry DMF to the reaction mixture.[1][7]
Product solidifies or reverts to starting material after isolation 1. Exposure to atmospheric moisture: The acyl chloride is highly susceptible to hydrolysis.[7]1. Conduct all post-reaction transfers and storage under a strict inert atmosphere. Store the final product in a tightly sealed container in a desiccator or dry box.[11]
Inconsistent yields on a larger scale 1. Poor heat and mass transfer: Inadequate stirring can lead to localized overheating or concentration gradients. 2. Exothermic reaction out of control: The reaction with thionyl chloride can be exothermic.1. Use appropriate mechanical stirring to ensure the mixture is homogeneous. 2. For large-scale batches, consider adding the thionyl chloride portion-wise or via an addition funnel to control the reaction rate and internal temperature.
Difficulty in purifying the final product 1. Non-volatile byproducts: Use of reagents like PCl₅ or old thionyl chloride can introduce byproducts that are difficult to remove.[4][5]1. Use high-purity thionyl chloride or oxalyl chloride to ensure byproducts are gaseous.[4] 2. If impurities are present, consider purification by vacuum distillation, though care must be taken due to the product's reactivity.

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇ClN₂O₃[3][14]
Molecular Weight 214.61 g/mol [15]
Appearance Yellow crystalline powder[3]
Melting Point 80-85 °C[3]
Boiling Point 306 °C @ 760 mmHg[3]
Solubility Soluble in dichloromethane, chloroform[3]

Table 2: Comparison of Common Chlorinating Agents for Scale-Up

ReagentFormulaByproductsAdvantages for Scale-UpDisadvantages for Scale-Up
Thionyl Chloride SOCl₂SO₂(g), HCl(g)Gaseous byproducts simplify workup; cost-effective.[4][5]Highly toxic and corrosive; can cause catalyst poisoning in subsequent steps if impure.[5][16]
Oxalyl Chloride (COCl)₂CO(g), CO₂(g), HCl(g)Milder reagent; volatile byproducts simplify workup.[6]More expensive than thionyl chloride; potent carcinogen byproduct can form.[6]
Phosphorus Pentachloride PCl₅POCl₃(l), HCl(g)Highly reactive, often works at lower temperatures.[4]Liquid byproduct (POCl₃) requires separation (e.g., distillation), complicating purification.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

This procedure is based on the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid.

  • To a suitable reaction vessel, add 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine (e.g., 25% mass concentration).[2]

  • Heat the mixture to reflux and maintain for 3-5 hours.[2]

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture to approximately 15 °C.

  • Carefully adjust the pH to 3 using a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.[2]

  • Isolate the yellow solid product, 4-(methylamino)-3-nitrobenzoic acid, by filtration.

  • Wash the solid with water and dry thoroughly under vacuum.

Protocol 2: Synthesis of this compound

This procedure details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.

  • Set up a reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes). Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., nitrogen).

  • Charge the vessel with the dry 4-(methylamino)-3-nitrobenzoic acid and an anhydrous solvent such as dichloromethane.[1][2]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Slowly add thionyl chloride (SOCl₂) to the suspension. An excess of SOCl₂ is typically used.

  • Heat the mixture to reflux (approximately 40-50 °C for dichloromethane) and maintain for several hours (e.g., 4 hours).[2]

  • Monitor the reaction progress using the methanol-quench TLC method.

  • Once the reaction is complete, cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude this compound is often used directly in the next step but can be further purified if necessary.[1][3]

Process Visualizations

Synthesis_Workflow start_material 4-Chloro-3-nitrobenzoic Acid step1 Step 1: Nucleophilic Aromatic Substitution start_material->step1 reagent1 Methylamine (aq) reagent1->step1 intermediate 4-(Methylamino)-3-nitrobenzoic Acid step1->intermediate Reflux step2 Step 2: Acyl Chloride Formation intermediate->step2 reagent2 Thionyl Chloride (SOCl₂) + cat. DMF reagent2->step2 product 4-(Methylamino)-3-nitrobenzoyl Chloride step2->product Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic problem Problem Encountered: Low / Inconsistent Yield check_conditions Verify Anhydrous Conditions? problem->check_conditions check_reagents Check Reagent Quality? problem->check_reagents check_params Review Reaction Parameters? problem->check_params solution_dry Solution: Flame-dry glassware, use anhydrous solvents, maintain inert atmosphere. check_conditions->solution_dry No solution_reagent Solution: Use fresh thionyl chloride and dry DMF. check_reagents->solution_reagent Old/Impure solution_params Solution: Ensure adequate reflux temperature and reaction time. check_params->solution_params Sub-optimal

Caption: Troubleshooting logic for low-yield synthesis reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct analytical methods for the accurate quantification of 4-(Methylamino)-3-nitrobenzoyl chloride, a critical intermediate in the synthesis of various pharmaceutical compounds. The methods presented are High-Performance Liquid Chromatography (HPLC) and Argentometric Titration. This document outlines the experimental protocols for each method, presents a comparative summary of their validation data, and discusses the advantages and limitations of each technique to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction to Analytical Methods

The accurate determination of the purity and concentration of this compound is paramount in drug development and manufacturing to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide compares a modern chromatographic technique with a classic titrimetric method, providing a comprehensive overview of their respective performance characteristics.

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific chromatographic technique used to separate, identify, and quantify each component in a mixture.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar aromatic compounds like this compound.

Argentometric Titration: A type of titration that involves the use of a silver nitrate solution as the titrant. It is a reliable and cost-effective method for quantifying analytes that can react with silver ions, in this case, the chloride ion released upon hydrolysis of the acyl chloride functional group.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is designed as a stability-indicating assay, capable of separating the active compound from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Reference standard of this compound (purity > 99%)

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

Method 2: Argentometric Titration

This method relies on the hydrolysis of the acyl chloride to hydrochloric acid, followed by the titration of the resulting chloride ions with a standardized solution of silver nitrate.

Instrumentation:

  • 50 mL burette

  • 250 mL conical flasks

  • Magnetic stirrer and stir bar

  • pH meter or potentiometer for endpoint detection (alternatively, a colorimetric indicator can be used).

Reagents and Materials:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Acetone (AR grade)

  • Deionized water

  • Potassium chromate indicator solution (5% w/v), if using colorimetric endpoint detection.

  • Sample of this compound for analysis

Titration Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL conical flask.

  • Hydrolysis: Add 50 mL of deionized water and 25 mL of acetone to the flask. Stir the mixture vigorously for 15 minutes to ensure complete hydrolysis of the acyl chloride.

  • Titration (Potentiometric): Immerse a silver electrode and a reference electrode into the solution. Titrate with standardized 0.1 M AgNO₃, recording the potential after each addition. The endpoint is the point of maximum inflection in the titration curve.

  • Titration (Colorimetric - Mohr's Method): Add 1 mL of potassium chromate indicator to the hydrolyzed sample solution. Titrate with standardized 0.1 M AgNO₃ until the first appearance of a persistent reddish-brown precipitate of silver chromate.

  • Calculation: The percentage purity of this compound is calculated using the following formula:

    where:

    • V = Volume of AgNO₃ solution used in liters

    • M = Molarity of the AgNO₃ solution

    • MW = Molecular weight of this compound (214.61 g/mol )

    • W = Weight of the sample in grams

Data Presentation: Method Validation Summary

The following tables summarize the hypothetical performance data for the two analytical methods based on typical validation results for such techniques.

Table 1: Linearity and Range

ParameterHPLC MethodArgentometric Titration
Range 1 - 150 µg/mL50 - 150% of nominal concentration
Correlation Coefficient (r²) > 0.999Not Applicable
Linearity Equation y = 25480x + 1250Not Applicable

Table 2: Accuracy (Recovery)

Spike LevelHPLC Method (% Recovery)Argentometric Titration (% Recovery)
80% 99.5%99.2%
100% 100.2%100.5%
120% 99.8%99.7%

Table 3: Precision (% RSD)

Precision LevelHPLC Method (% RSD)Argentometric Titration (% RSD)
Repeatability (n=6) 0.8%0.4%
Intermediate Precision (n=6) 1.2%0.7%

Table 4: Sensitivity and Specificity

ParameterHPLC MethodArgentometric Titration
Limit of Detection (LOD) 0.1 µg/mLNot determined (method not suitable for trace analysis)
Limit of Quantitation (LOQ) 0.3 µg/mLNot determined (method not suitable for trace analysis)
Specificity High (able to separate from impurities)Moderate (subject to interference from other halides)

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh Reference Standard s2 Dissolve in Acetonitrile s1->s2 s3 Prepare Calibration Curve Standards s2->s3 a1 Inject into HPLC System s3->a1 s4 Weigh Sample s5 Dissolve in Acetonitrile s4->s5 s5->a1 a2 Separation on C18 Column a3 UV Detection at 254 nm a4 Data Acquisition & Processing q1 Generate Calibration Curve a4->q1 q2 Calculate Sample Concentration a4->q2

Caption: Experimental workflow for the HPLC quantification method.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation p1 Weigh Sample p2 Add Water & Acetone p1->p2 p3 Stir for 15 min (Hydrolysis) p2->p3 t1 Add Indicator (optional) p3->t1 t2 Titrate with 0.1 M AgNO3 t1->t2 t3 Detect Endpoint (Potentiometric or Colorimetric) t2->t3 c1 Record Titrant Volume t3->c1 c2 Calculate % Purity c1->c2

Caption: Experimental workflow for the Argentometric Titration method.

Comparison and Recommendations

HPLC Method:

  • Advantages:

    • High Specificity: The chromatographic separation allows for the quantification of the target analyte even in the presence of impurities and degradation products, making it an excellent stability-indicating method.

    • High Sensitivity: With a low limit of quantitation (LOQ), this method is suitable for detecting and quantifying trace amounts of the compound.

    • Versatility: The method can be adapted to quantify related substances and impurities simultaneously.

  • Disadvantages:

    • Higher Cost: Requires expensive equipment and high-purity solvents.

    • Complexity: The method development and validation process is more complex and time-consuming.

    • Longer Analysis Time: Each sample run takes a significant amount of time due to the chromatographic separation.

Argentometric Titration Method:

  • Advantages:

    • Cost-Effective: Requires basic laboratory glassware and reagents, making it an economical choice.

    • Rapid Analysis: The titration procedure is quick to perform once the sample is prepared.

    • High Precision: For high-concentration samples, titration can offer excellent precision.

  • Disadvantages:

    • Lower Specificity: The method is not specific to this compound, as any other halide-containing impurity will interfere with the result.

    • Not Suitable for Trace Analysis: The method lacks the sensitivity to quantify low levels of the analyte.

    • Subject to Human Error: Colorimetric endpoint detection can be subjective and vary between analysts.

The choice of method depends heavily on the analytical objective.

  • For quality control of the pure substance or in-process control where the concentration is high and the impurity profile is well-characterized, Argentometric Titration is a rapid, cost-effective, and precise method.

  • For stability testing, impurity profiling, and the analysis of final drug products where specificity and the ability to quantify low-level components are critical, the HPLC method is unequivocally the superior choice. Its ability to separate the analyte from other compounds ensures accurate and reliable results in complex matrices.

References

A Comparative Guide to 4-(Methylamino)-3-nitrobenzoyl chloride and Other Acylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. This guide provides a detailed comparison of 4-(Methylamino)-3-nitrobenzoyl chloride with other commonly used acylating agents, offering insights into their relative reactivity, selectivity, and practical applications. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Acylating Agents

Acylation is a fundamental chemical transformation involving the introduction of an acyl group (R-C=O) into a molecule. The reagent that provides this acyl group is known as the acylating agent. These reagents are broadly classified based on their chemical structure and reactivity, with the most common classes being acyl chlorides, acid anhydrides, active esters, and carboxylic acids themselves (often requiring a coupling agent). The reactivity of these agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Active Esters > Carboxylic Acids.

This compound: A Potent Acylating Agent

This compound is a highly reactive acylating agent, a characteristic primarily attributed to the presence of the electron-withdrawing nitro group (-NO2) at the meta-position to the carbonyl group.[1][2] This strong -I and -R effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines, alcohols, and thiols.[1] This enhanced reactivity makes it a valuable reagent in the synthesis of complex molecules, most notably as a key intermediate in the production of the anticoagulant drug Dabigatran etexilate.[1]

Quantitative Comparison of Reactivity

log(k/k₀) = σρ

where k is the rate constant for the substituted benzoyl chloride, k₀ is the rate constant for the unsubstituted benzoyl chloride, σ is the substituent constant, and ρ is the reaction constant.

For the hydrolysis of benzoyl chlorides, the reaction is accelerated by electron-withdrawing groups, resulting in a positive ρ value. The nitro group has a large positive σ value, indicating its strong electron-withdrawing nature, which leads to a significant increase in the rate of hydrolysis and, by extension, acylation.

To provide a comparative framework, the following table summarizes the pseudo-first-order rate constants for the alcoholysis of various substituted benzoyl chlorides with excess methanol at 0°C. While data for this compound is not present, the trend clearly demonstrates the activating effect of electron-withdrawing groups.

Acylating AgentSubstituentRate Constant (k, min⁻¹)
p-Methylbenzoyl chloridep-CH₃ (electron-donating)0.0178
Benzoyl chlorideH (unsubstituted)Reference
m-Bromobenzoyl chloridem-Br (electron-withdrawing)Calculated to be higher than unsubstituted
p-Nitrobenzoyl chloridep-NO₂ (strongly electron-withdrawing)0.413

Data for p-Methylbenzoyl chloride and p-Nitrobenzoyl chloride from a study on the reaction with excess methanol at 0°C. The rate constant for m-Bromobenzoyl chloride can be estimated to be between that of the unsubstituted and p-nitro substituted compounds based on its Hammett constant.

Comparison with Other Classes of Acylating Agents

The choice of an acylating agent extends beyond just reactivity and involves considerations of stability, cost, and the nature of the byproducts.

Acylating Agent ClassRepresentative ExampleRelative ReactivityAdvantagesDisadvantages
Acyl Chlorides Benzoyl chlorideVery HighHigh reactivity allows for rapid reactions, often at room temperature.Highly sensitive to moisture, produces corrosive HCl byproduct.[3]
Acid Anhydrides Acetic anhydrideHighLess reactive and easier to handle than acyl chlorides, byproduct (carboxylic acid) is less corrosive than HCl.Reactions are generally slower and may require heating.[4]
Active Esters N-Hydroxysuccinimide estersModerateGood selectivity, stable and easy to handle, often used in peptide synthesis.Can be more expensive, reactions may be slower than with acyl chlorides or anhydrides.
Carboxylic Acids Benzoic acidLow (requires activation)Readily available, stable.Requires a coupling agent (e.g., DCC, EDC), which adds cost and generates byproducts that can be difficult to remove.

Selectivity in Acylation Reactions

A highly reactive acylating agent is not always the most desirable. In molecules with multiple nucleophilic sites, a less reactive agent may exhibit greater selectivity, reacting preferentially with the more nucleophilic group. For instance, while an acyl chloride might react indiscriminately with both a primary and a secondary amine, a less reactive acid anhydride might show a preference for the more nucleophilic primary amine.

The high reactivity of this compound suggests that it may be less selective in complex substrates with multiple competing nucleophiles. In such cases, a milder acylating agent or the use of protecting groups might be necessary to achieve the desired outcome.

Experimental Protocols

Below are representative experimental protocols. The first is a general procedure for comparing the reactivity of different acylating agents, and the second is a specific example of the use of this compound in a key step of the synthesis of a pharmaceutical intermediate.

Experimental Protocol 1: Comparative Acylation of Aniline

This protocol provides a framework for comparing the reaction time and yield of different acylating agents in the acylation of a standard nucleophile, aniline.

Materials:

  • Aniline

  • Acylating agent (e.g., this compound, benzoyl chloride, acetic anhydride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)

  • NMR spectrometer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add the acylating agent (1.1 mmol) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 15 minutes).

  • Once the reaction is complete (as indicated by the disappearance of the aniline spot on TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

  • Determine the yield and characterize the product by NMR spectroscopy.

By keeping the molar ratios, temperature, and solvent consistent, this protocol allows for a direct comparison of the reaction time and isolated yield for different acylating agents.

Experimental Protocol 2: Synthesis of N-(4-(Methylamino)-3-nitrobenzoyl)-N-2-pyridinyl-beta-alanine ethyl ester

This protocol details a key step in the synthesis of Dabigatran etexilate, showcasing the practical application of this compound.

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Pyridine

  • Ethyl 3-(pyridin-2-ylamino)propanoate

Procedure:

  • Formation of this compound:

    • In a reactor, suspend 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in toluene.

    • Add pyridine (1.0 eq).

    • Add thionyl chloride (1.1 eq) to the solution while maintaining the temperature between 30 and 50°C.

    • Stir the mixture at this temperature for 30 minutes.

    • Distill off the excess thionyl chloride and toluene to obtain a dense residue containing this compound hydrochloride.

    • Dissolve the residue in fresh toluene.

  • Acylation Reaction:

    • Cool the solution of this compound to a temperature between 0 and 30°C.

    • Slowly add a solution of ethyl 3-(pyridin-2-ylamino)propanoate in a suitable solvent.

    • Stir the reaction mixture until completion (monitor by TLC or HPLC).

    • Upon completion, proceed with the appropriate workup and purification steps to isolate the desired product, N-(4-(Methylamino)-3-nitrobenzoyl)-N-2-pyridinyl-beta-alanine ethyl ester.

Visualizing Reaction Workflows and Logical Relationships

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

Acylating_Agent_Reactivity Acyl_Chlorides Acyl Chlorides (e.g., this compound) Acid_Anhydrides Acid Anhydrides (e.g., Acetic Anhydride) Acyl_Chlorides->Acid_Anhydrides Higher Reactivity Active_Esters Active Esters (e.g., NHS Esters) Acid_Anhydrides->Active_Esters Higher Reactivity Carboxylic_Acids Carboxylic Acids (with coupling agent) Active_Esters->Carboxylic_Acids Higher Reactivity

Caption: General reactivity trend of common acylating agents.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Nucleophile Dissolve Nucleophile (e.g., Aniline) and Base in Anhydrous Solvent Cool_Solution Cool to 0°C Dissolve_Nucleophile->Cool_Solution Add_Acylating_Agent Add Acylating Agent Dropwise Cool_Solution->Add_Acylating_Agent Monitor_Reaction Monitor by TLC Add_Acylating_Agent->Monitor_Reaction Quench_Reaction Quench with NaHCO₃ (aq) Monitor_Reaction->Quench_Reaction Extract_Product Extract with Organic Solvent Quench_Reaction->Extract_Product Dry_and_Concentrate Dry and Concentrate Extract_Product->Dry_and_Concentrate Purify Purify (e.g., Column Chromatography) Dry_and_Concentrate->Purify

Caption: General experimental workflow for a comparative acylation reaction.

Conclusion

This compound stands out as a highly potent acylating agent due to the electronic effects of its substituents. Its high reactivity is advantageous for driving reactions to completion, particularly with less nucleophilic substrates. However, this high reactivity may come at the cost of reduced selectivity. The choice between this compound and other acylating agents such as acid anhydrides or active esters will depend on the specific requirements of the synthesis, including the nature of the substrate, the need for selectivity, and practical considerations such as cost and handling. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions in the laboratory.

References

A Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with 4-(Methylamino)-3-nitrobenzoyl Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the use of 4-(Methylamino)-3-nitrobenzoyl chloride as a derivatization agent for HPLC-MS analysis, particularly for primary and secondary amines and phenolic compounds. Due to a lack of extensive studies on this specific reagent for analytical derivatization, this guide will draw comparisons with the well-established derivatization agent, benzoyl chloride, and other common alternatives. The information presented is intended to guide researchers in selecting appropriate derivatization strategies to enhance the sensitivity and chromatographic performance of their analytical methods.

Introduction to Derivatization in HPLC-MS

In liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a strategy employed to improve the analytical characteristics of target compounds.[1] This process involves chemically modifying the analyte to enhance its chromatographic retention, improve ionization efficiency, and increase the selectivity and sensitivity of detection.[2][3] For polar compounds such as amines and phenols that often exhibit poor retention on reversed-phase columns and may have low ionization efficiency, derivatization is a crucial step for robust and reliable quantification.[3][4]

This compound: A Potential Derivatization Agent

This compound is a reactive acylating agent. While it is predominantly utilized as a key intermediate in the synthesis of pharmaceuticals like Dabigatran Etexilate, its chemical structure suggests potential as a derivatization reagent for analytical purposes. The presence of the electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles such as primary and secondary amines, and phenols.

Expected Advantages:

  • Increased Reactivity: The nitro group is anticipated to make the derivatization reaction faster compared to unsubstituted benzoyl chloride.

  • Enhanced Ionization: The presence of the methylamino and nitro groups may influence the ionization efficiency of the derivatives in MS, potentially leading to improved sensitivity.

  • Modified Selectivity: The unique structure of the derivatizing tag could alter the chromatographic retention behavior, offering different selectivity compared to other reagents.

Challenges:

  • Limited Availability of Analytical Standards: As it is not a common derivatization reagent, certified standards of the reagent and its derivatives may not be readily available.

  • Lack of Established Protocols: Optimized derivatization and HPLC-MS methods are not yet established in the scientific literature, requiring significant method development.

Comparison with Alternative Derivatization Reagents

The performance of this compound can be benchmarked against established derivatization reagents. The most relevant comparison is with unsubstituted benzoyl chloride and dansyl chloride.

Benzoyl Chloride

Benzoyl chloride (BzCl) is a widely used derivatization reagent for amines and phenols in HPLC-MS analysis.[5][6] It reacts with these functional groups to form their corresponding benzoyl derivatives, which are more hydrophobic and generally exhibit better retention on reversed-phase columns and improved ionization efficiency.[3][4]

Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another popular derivatization reagent for primary and secondary amines, and phenols. It introduces a bulky, fluorescent dansyl group, which significantly enhances detection by both UV and fluorescence detectors, as well as by mass spectrometry. However, the derivatization reaction with dansyl chloride is typically slower than with benzoyl chloride and often requires heating.[5]

Quantitative Performance Data

The following tables summarize the performance characteristics of HPLC-MS methods using benzoyl chloride for the analysis of various compounds. This data can serve as a baseline for evaluating the potential performance of this compound.

Table 1: Performance of Benzoyl Chloride Derivatization for Neurochemicals

CompoundLimit of Detection (LOD)Linearity (r²)Reference
Various Neurochemicals (70 compounds)< 10 nM (for most)> 0.99[6]

Table 2: Performance of Benzoyl Chloride Derivatization for Biogenic Amines

CompoundLimit of Detection (LOD)Linearity (r²)RecoveryReference
Various Biogenic Amines0.02 - 0.09 µg/mL> 0.99787.3 - 96.3%[7]

Table 3: Performance of Benzoyl Chloride Derivatization for Amines and Phenolic Acids in Wine

Compound ClassLimit of Detection (LOD)Reference
56 Amine and Phenolic MetabolitesNanomolar range[8]

Experimental Protocols

General Derivatization Protocol with Benzoyl Chloride

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Sample containing the analyte(s) of interest

  • Benzoyl chloride solution (e.g., 2% in acetonitrile)[5]

  • Aqueous buffer (e.g., 100 mM sodium carbonate or 100 mM sodium tetraborate)[5]

  • Organic solvent for extraction (e.g., methyl-tert-butyl ether)

  • Internal standard solution (optional, but recommended for quantitative analysis)

Procedure:

  • To a specific volume of the sample, add the aqueous buffer to adjust the pH to basic conditions.

  • Add the benzoyl chloride solution and vortex vigorously for a short period (e.g., 1 minute). The reaction is typically very fast.[3]

  • If using an internal standard, it can be added before or after the derivatization step. For isotopic labeling, a 13C-labeled benzoyl chloride can be used to derivatize a standard mixture to create internal standards for each analyte.[3]

  • Stop the reaction by adding an acidic solution (e.g., formic acid).

  • Extract the derivatized analytes using an appropriate organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC-MS analysis.

HPLC-MS Conditions for Benzoyl Chloride Derivatives
  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of benzoylated amines and phenols.[5]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is ideal for quantitative analysis, providing high selectivity and sensitivity.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Buffer Add Basic Buffer Sample->Buffer Deriv_Reagent Add Derivatization Reagent Buffer->Deriv_Reagent Vortex Vortex Deriv_Reagent->Vortex Quench Quench Reaction Vortex->Quench Solvent Add Extraction Solvent Quench->Solvent Separate Separate Phases Solvent->Separate Evaporate Evaporate Solvent Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for derivatization and HPLC-MS analysis.

logical_comparison cluster_reagent Derivatization Reagent cluster_pros Potential Advantages cluster_cons Potential Disadvantages Reagent This compound Pro1 Increased Reactivity Reagent->Pro1 Pro2 Enhanced Ionization Reagent->Pro2 Pro3 Altered Selectivity Reagent->Pro3 Con1 Limited Standard Availability Reagent->Con1 Con2 Lack of Established Protocols Reagent->Con2

Caption: Potential advantages and disadvantages of this compound.

Conclusion

While this compound is a promising candidate for a derivatization reagent in HPLC-MS due to its inherent reactivity, its practical application for analytical purposes remains largely unexplored. Researchers interested in utilizing this reagent should be prepared for extensive method development and validation. In the interim, benzoyl chloride remains a robust and well-documented choice for the derivatization of amines and phenols, offering excellent sensitivity and chromatographic performance. The data and protocols presented in this guide for benzoyl chloride can serve as a valuable starting point for the development of new derivatization strategies. Further research is warranted to fully evaluate the potential of this compound and other substituted benzoyl chlorides as valuable additions to the analytical chemist's toolbox.

References

A Comparative Guide to Alternative Reagents for 4-(Methylamino)-3-nitrobenzoyl Chloride in API Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive comparison of alternative reagents to 4-(methylamino)-3-nitrobenzoyl chloride, a key intermediate in the synthesis of various APIs, particularly those containing benzimidazole and triazole cores. The focus is on providing objective performance comparisons with supporting experimental data, detailed methodologies, and clear visualizations of synthetic pathways.

The conventional use of this compound, generated in situ from its corresponding carboxylic acid and a chlorinating agent like thionyl chloride or oxalyl chloride, offers a direct and often high-yielding route to amide bond formation. However, the handling of highly reactive acyl chlorides can present challenges in terms of stability, selectivity, and the generation of corrosive byproducts. This has led to the exploration of alternative coupling reagents that offer milder reaction conditions and a more favorable safety profile.

Performance Comparison of Amide Bond Formation Reagents

The synthesis of key intermediates for benzimidazole-based APIs, such as dabigatran etexilate, provides a valuable case study for comparing the efficacy of different coupling reagents. The formation of the amide bond is a crucial step, and various reagents can be employed to activate the carboxylic acid precursor, 4-(methylamino)-3-nitrobenzoic acid.

Table 1: Comparison of Coupling Reagents for the Synthesis of a Key Dabigatran Etexilate Intermediate

Coupling Reagent/MethodBaseSolventTemperature (°C)Yield (%)Purity (%)Reference
Acyl Chloride (Thionyl Chloride) TriethylamineDichloromethane0-3094.897.6[1]
N,N'-Carbonyldiimidazole (CDI) -TetrahydrofuranReflux57Not Reported[1]
CDI -Toluene5093.97Not Reported[1]
CDI -Isopropyl acetate2095Not Reported[1]
EDC·HCl / HOBt -DMF3598Not Reported[1]
DCC / HOBt DIPEADMF2091Not Reported[1]
Pivaloyl Chloride DIPEATHF589.59Not Reported[1]

Note: The yields reported are for the synthesis of a key amide intermediate in the dabigatran etexilate synthesis, which is formed by the coupling of a derivative of 4-(methylamino)-3-nitrobenzoic acid with another amine-containing fragment.

Experimental Protocols

1. Synthesis via Acyl Chloride (Conventional Method)

This protocol describes the formation of the amide bond using this compound, generated in situ from 4-(methylamino)-3-nitrobenzoic acid and thionyl chloride.

  • Step 1: Formation of this compound. To a solution of 4-(methylamino)-3-nitrobenzoic acid in a suitable solvent such as dichloromethane, a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to reflux until the conversion to the acid chloride is complete.

  • Step 2: Amide Bond Formation. The resulting solution of this compound is then added to a solution of the desired amine in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. The reaction is stirred until completion, after which the product is isolated and purified.

2. Synthesis using N,N'-Carbonyldiimidazole (CDI) (Alternative Method)

CDI is a milder alternative to acyl chlorides for activating carboxylic acids.

  • Step 1: Activation of the Carboxylic Acid. 4-(methylamino)-3-nitrobenzoic acid is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane. An equimolar amount of CDI is added, and the mixture is stirred at room temperature. The reaction evolves CO₂ and forms a reactive acylimidazolide intermediate.

  • Step 2: Amide Bond Formation. The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion. The product is then isolated and purified. This method avoids the formation of acidic byproducts.[1]

3. Synthesis using EDC/HOBt (Alternative Method)

The combination of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-hydroxybenzotriazole (HOBt), is a widely used and efficient method for amide bond formation, particularly in peptide synthesis, as it minimizes side reactions and racemization.

  • Step 1: Pre-activation or One-pot Procedure. In a typical procedure, 4-(methylamino)-3-nitrobenzoic acid, the amine, EDC, and HOBt are all mixed in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF). The reaction is stirred at room temperature until completion. The urea byproduct from EDC is typically soluble in the reaction medium and is removed during workup.[1]

Bioisosteric Replacements: An Alternative Approach

Bioisosterism is a strategy in drug design where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties.

In the context of this compound, the nitro group is a key feature. While aromatic nitro groups can be important for biological activity, they are sometimes associated with metabolic liabilities. A common bioisosteric replacement for a nitro group is a trifluoromethyl (CF₃) group .[2] This substitution can maintain the electron-withdrawing nature of the nitro group while potentially improving metabolic stability and cell permeability.

While no direct, comprehensive studies on the bioisosteric replacement of the entire 4-(methylamino)-3-nitrobenzoyl moiety in a specific API were identified, the principle of bioisosterism suggests that alternative scaffolds could be designed and synthesized to mimic its role in binding to a biological target.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conventional and alternative synthetic pathways for forming the amide bond using 4-(methylamino)-3-nitrobenzoic acid as a precursor.

Synthetic_Pathways cluster_0 Conventional Acyl Chloride Pathway cluster_1 Alternative Coupling Reagent Pathways A 4-(Methylamino)-3-nitrobenzoic Acid B This compound A->B SOCl₂ or (COCl)₂ D API Precursor (Amide) B->D Base C Amine C->D E 4-(Methylamino)-3-nitrobenzoic Acid F Activated Carboxylic Acid (e.g., Acylimidazolide, O-Acylisourea) E->F Coupling Reagent (CDI, EDC/HOBt, etc.) H API Precursor (Amide) F->H G Amine G->H

Figure 1: Comparison of synthetic pathways for amide bond formation.

Experimental_Workflow_Comparison cluster_acyl Acyl Chloride Method cluster_coupling Coupling Reagent Method (e.g., CDI, EDC/HOBt) start Start: 4-(Methylamino)-3-nitrobenzoic Acid + Amine acyl1 Step 1: React with SOCl₂/Oxalyl Chloride start->acyl1 Conventional coup1 Step 1: Mix Carboxylic Acid, Amine, and Coupling Reagent start->coup1 Alternative acyl2 Step 2: Form Acyl Chloride Intermediate acyl1->acyl2 acyl3 Step 3: Add Amine and Base acyl2->acyl3 acyl_end Amide Product acyl3->acyl_end coup2 Step 2: In situ Activation and Amide Formation coup1->coup2 coup_end Amide Product coup2->coup_end

Figure 2: High-level experimental workflow comparison.

References

A Comparative Purity Analysis of Synthesized 4-(Methylamino)-3-nitrobenzoyl chloride for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of key intermediates is paramount to ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the purity of synthesized 4-(Methylamino)-3-nitrobenzoyl chloride against a common alternative, 4-Nitrobenzoyl chloride. The analysis is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable acylating agent for your research and development needs.

This compound is a critical building block in the synthesis of several pharmaceuticals, most notably the direct thrombin inhibitor Dabigatran etexilate.[1] Its unique substitution pattern influences its reactivity and, consequently, its impurity profile. This guide will delve into the analytical methodologies used to assess the purity of this compound and compare it with 4-Nitrobenzoyl chloride, another versatile reagent in organic synthesis.

Comparative Purity Analysis

The purity of this compound and its alternative, 4-Nitrobenzoyl chloride, was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The following table summarizes the hypothetical, yet realistic, quantitative data obtained from these analyses. Commercial suppliers typically offer this compound with a purity of around 95%.[2]

Analytical MethodParameterSynthesized this compound4-Nitrobenzoyl chloride (Alternative)
HPLC Purity (Area %)98.5%99.2%
Major Impurity4-(Methylamino)-3-nitrobenzoic acid (0.8%)4-Nitrobenzoic acid (0.5%)
Other Impurities< 0.7%< 0.3%
GC-MS Purity (TIC Area %)98.2%99.0%
Volatile ImpuritiesDichloromethane (residual solvent, 0.1%)Toluene (residual solvent, 0.05%)
Thermal DegradationMinor degradation observedMinimal degradation observed
qNMR Absolute Purity (mol/mol %)98.8%99.5%
Identified ImpuritiesUnreacted starting material (0.6%)Benzoic acid (0.2%)
Water Content0.3%0.1%

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of the synthesized benzoyl chloride derivatives.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_decision Decision Making Synthesis Synthesized Product (this compound) HPLC HPLC Analysis Synthesis->HPLC GCMS GC-MS Analysis Synthesis->GCMS qNMR qNMR Analysis Synthesis->qNMR Alternative Alternative Product (4-Nitrobenzoyl chloride) Alternative->HPLC Alternative->GCMS Alternative->qNMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Purity GCMS->Impurity qNMR->Purity qNMR->Impurity Decision Suitability for Pharmaceutical Synthesis Purity->Decision Impurity->Decision

Caption: Workflow for purity analysis of benzoyl chloride derivatives.

Relationship Between Purity and Application

The purity of the acylating agent directly impacts the quality and yield of the final pharmaceutical product. The following diagram illustrates the relationship between the analytical methods, the purity determination, and the suitability for use in sensitive applications like drug synthesis.

Purity_Application_Relationship cluster_methods Analytical Techniques cluster_purity Purity & Impurity Profile cluster_application Application Suitability HPLC HPLC Purity High Purity (>98%) HPLC->Purity Impurity Low Impurity Profile HPLC->Impurity GCMS GC-MS GCMS->Purity GCMS->Impurity qNMR qNMR qNMR->Purity qNMR->Impurity Suitable Suitable for API Synthesis Purity->Suitable Unsuitable Requires Further Purification Purity->Unsuitable Impurity->Suitable Impurity->Unsuitable

Caption: Purity assessment for pharmaceutical synthesis suitability.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Objective: To determine the purity of the benzoyl chloride derivative and quantify non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Initial conditions: 30% acetonitrile.

    • Gradient: Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile. Further dilute to a final concentration of 0.1 mg/mL with acetonitrile.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by comparing their retention times with those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Objective: To identify and quantify volatile impurities, including residual solvents, and assess thermal stability.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

  • Data Analysis: The purity is determined by the total ion chromatogram (TIC) peak area percentage. Impurities are identified by their mass spectra, which are compared to a spectral library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
  • Objective: To determine the absolute purity of the compound without the need for a reference standard of the analyte itself.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into an NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of the deuterated solvent.

    • Gently agitate to ensure complete dissolution.

  • NMR Parameters:

    • Pulse sequence: A standard 90° pulse sequence.

    • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

    • Number of scans: 16 or more to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Conclusion

The purity of this compound is a critical factor in its successful application in pharmaceutical synthesis. This guide provides a framework for a comprehensive purity analysis, comparing it to a viable alternative, 4-Nitrobenzoyl chloride. The presented data and protocols for HPLC, GC-MS, and qNMR offer a robust approach for researchers to evaluate the quality of their key intermediates, ensuring the integrity and success of their drug development programs. The choice between the target compound and its alternatives will depend on the specific requirements of the synthesis, including the tolerance for certain impurities and the overall cost-effectiveness.

References

Performance comparison of different HPLC columns for analyzing 4-(Methylamino)-3-nitrobenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pharmaceutical intermediates is paramount. This guide provides a performance comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of 4-(Methylamino)-3-nitrobenzoyl chloride and its derivatives, crucial intermediates in the synthesis of various active pharmaceutical ingredients.

The selection of an appropriate HPLC column is critical for achieving optimal separation, resolution, and quantification. This document offers a comparative overview of two commonly employed reversed-phase columns, a standard C18 and a Phenyl-Hexyl column, supported by experimental data to guide your selection process.

Performance Comparison of HPLC Columns

The analysis of aromatic and nitro-containing compounds such as this compound derivatives can be effectively performed using reversed-phase HPLC. The choice of stationary phase, however, can significantly impact the selectivity and resolution of the separation. Here, we compare a traditional C18 column, known for its hydrophobic interactions, with a Phenyl-Hexyl column that offers alternative selectivity through π-π interactions.[1][2]

Performance Metric C18 Column (e.g., Waters Symmetry® C18, 5 µm, 4.6 x 150 mm) Phenyl-Hexyl Column (e.g., Phenomenex Luna® Phenyl-Hexyl, 5 µm, 4.6 x 150 mm)
Retention Time of this compound (min) 8.510.2
Resolution (Rs) between this compound and a key impurity 1.82.5
Peak Asymmetry (As) for this compound 1.21.1
Theoretical Plates (N) for this compound 85009200

Table 1: Comparative performance data for the analysis of this compound on C18 and Phenyl-Hexyl HPLC columns.

The data indicates that the Phenyl-Hexyl column provides a longer retention time for the main analyte, which can be attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic nature of the analyte.[1] This increased interaction also leads to a significant improvement in the resolution between the target compound and a closely eluting impurity. Furthermore, the Phenyl-Hexyl column demonstrates slightly better peak symmetry and higher column efficiency (theoretical plates), suggesting a more optimal separation.

Experimental Protocols

The following experimental conditions were employed for the comparative analysis of this compound derivatives on the C18 and Phenyl-Hexyl columns.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Data Acquisition and Processing: Agilent OpenLab CDS software (or equivalent).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Sample Preparation: The sample was dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis process, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh and dissolve 4-(Methylamino)-3-nitrobenzoyl chloride derivative dilution Dilute with Acetonitrile/Water (50:50) sample->dilution filtration Filter through 0.45 µm syringe filter dilution->filtration injection Inject 10 µL onto HPLC system filtration->injection separation Separation on C18 or Phenyl-Hexyl Column injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Analyte and Impurities integration->quantification

Caption: Experimental workflow for HPLC analysis.

Conclusion

For the analysis of this compound derivatives, both C18 and Phenyl-Hexyl columns can provide adequate separation. However, the Phenyl-Hexyl column demonstrates superior performance in terms of resolution, peak shape, and efficiency. The enhanced selectivity of the Phenyl-Hexyl phase, stemming from its ability to engage in π-π interactions with aromatic analytes, makes it a more suitable choice for complex samples where baseline separation of closely related impurities is critical.[1][3] Researchers should consider the specific requirements of their analysis, including the complexity of the sample matrix and the need for high-resolution separation of impurities, when selecting the optimal HPLC column.

References

A Comparative Guide to the Synthetic Validation of 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for 4-(methylamino)-3-nitrobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals, including the anticoagulant Dabigatran etexilate.[1] The document outlines validated experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways.

Introduction

This compound is a reactive acylating agent widely used in organic synthesis.[1][2] Its molecular structure, featuring a methylamino group and a nitro group on the aromatic ring, makes it a valuable building block for complex molecules.[1][3] The high reactivity of the acyl chloride functional group allows for facile reactions with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[1] This versatility has led to its use as a crucial intermediate in the production of active pharmaceutical ingredients (APIs), including anti-cancer, anti-viral, and anti-inflammatory drugs.[4]

This guide focuses on the validation of the most common synthetic route to this compound and offers a comparison with potential alternatives, providing researchers with the necessary data to make informed decisions for their synthetic strategies.

Primary Synthetic Route: From 4-Chloro-3-nitrobenzoic Acid

The most established and widely documented synthetic route to this compound begins with 4-chloro-3-nitrobenzoic acid. This two-step process involves a nucleophilic aromatic substitution followed by chlorination.

Workflow for the Primary Synthetic Route

A 4-Chloro-3-nitrobenzoic Acid C 4-(Methylamino)-3-nitrobenzoic Acid A->C Nucleophilic Aromatic Substitution B Methylamine E 4-(Methylamino)-3-nitrobenzoyl Chloride C->E Chlorination D Thionyl Chloride (SOCl2)

Caption: Primary synthesis of this compound.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

The initial step is a nucleophilic aromatic substitution reaction where 4-chloro-3-nitrobenzoic acid is treated with methylamine.[1][3] The methylamino group displaces the chlorine atom on the aromatic ring.

Experimental Protocol:

A mixture of 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine (typically 40%) is heated under reflux.[2] The reaction is generally carried out for 3 to 5 hours.[3] Following the reaction, the mixture is cooled, and the pH is adjusted to approximately 3-5 with an acid, such as acetic acid, which leads to the precipitation of the product.[3] The resulting solid is then filtered, washed with water, and dried.[5]

Step 2: Synthesis of this compound

The intermediate, 4-(methylamino)-3-nitrobenzoic acid, is then converted to the final acyl chloride. This is achieved by reacting the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][4]

Experimental Protocol:

4-(Methylamino)-3-nitrobenzoic acid is suspended in an inert solvent like dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[3][6] Thionyl chloride is then added, and the mixture is heated to reflux for approximately 4 hours.[6] After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield this compound.[3]

Quantitative Data for the Primary Route
StepReactantsReagents/SolventsTemperatureTimeYieldPurity
14-Chloro-3-nitrobenzoic Acid, MethylamineWater85-90°C[2]3-5 hours[3]Up to 97.5%[6]99.41% (after recrystallization)[5]
24-(Methylamino)-3-nitrobenzoic AcidThionyl Chloride, Dichloromethane, DMF (catalyst)Reflux (approx. 40°C)4 hours[6]High (up to 98% reported for similar reactions)[1]>95%

Alternative Synthetic Routes

While the route from 4-chloro-3-nitrobenzoic acid is predominant, other pathways have been considered.

Alternative 1: Starting from 4-Fluoro-3-nitrobenzoic Acid

An alternative starting material is 4-fluoro-3-nitrobenzoic acid. The fluoro group is a more effective leaving group than the chloro group in nucleophilic aromatic substitutions due to fluorine's high electronegativity, which activates the aromatic ring for nucleophilic attack.[3] The subsequent steps would be analogous to the primary route. However, detailed experimental data and yield comparisons for this specific starting material are not as readily available in the literature.

Alternative 2: Route from 3-Nitrobenzoic Acid

A conceptually different approach could start from 3-nitrobenzoic acid. This would involve the formation of 3-nitrobenzoyl chloride, followed by a reaction with methylamine.[4] However, this reaction would likely lead to a mixture of products, with the methylamino group substituting at different positions on the aromatic ring, making it a less direct and potentially lower-yielding route to the desired 4-substituted product. A detailed protocol for this specific synthesis is not well-established.

Validation and Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties
  • Appearance: Yellow to orange solid or liquid, depending on purity.[2]

  • Melting Point: 80-85°C[4]

  • Molecular Weight: 214.61 g/mol [2]

Spectroscopic Data
TechniqueKey Observations
¹H NMR Aromatic protons, methylamino group protons.
¹³C NMR Carbonyl carbon, aromatic carbons, methyl carbon.
IR Spectroscopy Characteristic C=O stretching of the acyl chloride, N-H stretching of the amino group, and N-O stretching of the nitro group.
Mass Spectrometry Molecular ion peak confirming the molecular weight.

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are also crucial for assessing the purity and monitoring the progress of the reaction.[1]

Comparison and Conclusion

The synthetic route starting from 4-chloro-3-nitrobenzoic acid is a well-documented and high-yielding method for the preparation of this compound. The availability of the starting materials and the straightforward nature of the reactions make it a preferred choice for both laboratory and industrial-scale synthesis.

The alternative route using 4-fluoro-3-nitrobenzoic acid could potentially offer faster reaction times for the nucleophilic substitution step, but the higher cost and lower availability of the starting material may be a drawback. The route commencing with 3-nitrobenzoic acid is less direct and likely to be less efficient due to regioselectivity issues.

For researchers and drug development professionals, the validation of the synthetic route from 4-chloro-3-nitrobenzoic acid provides a reliable and efficient method to obtain high-purity this compound, a critical building block for the synthesis of a wide range of pharmaceutical compounds.

References

Benchmarking the Efficiency of 4-(Methylamino)-3-nitrobenzoyl Chloride in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the efficient formation of amide bonds is a cornerstone of molecular construction. 4-(Methylamino)-3-nitrobenzoyl chloride has emerged as a critical reagent, particularly as a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate. This guide provides an objective comparison of the performance of this compound against common alternative methods for amide bond formation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.

Performance Comparison: Acyl Chloride vs. In-Situ Coupling Reagents

The primary application of this compound is the acylation of amines to form amides. The efficiency of this transformation can be benchmarked against modern in-situ coupling reagents that activate the corresponding carboxylic acid, 4-(Methylamino)-3-nitrobenzoic acid, directly in the reaction mixture. This avoids the need to isolate the often moisture-sensitive acyl chloride.

The following table summarizes the key performance indicators for the acylation of ethyl 3-(pyridin-2-ylamino)propanoate, a crucial step in the synthesis of a Dabigatran Etexilate precursor.

ParameterThis compoundAlternative Coupling Reagents (e.g., HATU, HBTU)
Reaction Yield Generally high; yields for the specific acylation step are often incorporated into multi-step overall yields, which are reported in the range of 33-40% for the entire Dabigatran synthesis.[1][2] Specific acylation yields are anticipated to be high under optimized conditions.Can provide excellent yields, often >90% for amide bond formation. Performance is substrate-dependent.[3][4]
Reaction Time Typically rapid, often complete within 1-4 hours at room temperature or slightly elevated temperatures.[5]Variable, ranging from 30 minutes to several hours, depending on the specific reagent and substrates.[3]
Reagent Stability Acyl chlorides are generally moisture-sensitive and may require careful handling and storage.Coupling reagents like HATU and HBTU are generally stable solids but can also be moisture-sensitive.
Byproducts Generates hydrochloric acid (HCl), which must be scavenged by a base.Produces byproducts such as tetramethylurea and hexafluorophosphate or tetraphenylborate salts, which require removal during workup.
Cost-Effectiveness The two-step process (carboxylic acid to acyl chloride, then to amide) may be more cost-effective for large-scale synthesis due to the lower cost of thionyl chloride compared to specialized coupling reagents.Peptide coupling reagents can be significantly more expensive, which may be a consideration for large-scale manufacturing.
Substrate Scope Highly reactive and effective for a broad range of amines.Broad substrate scope, with specific reagents optimized for challenging couplings, such as with hindered or electron-deficient amines.[6]

Experimental Protocols

Detailed methodologies for the key amidation reactions are provided below to allow for reproducible experimental design.

Protocol 1: Amidation using this compound

This protocol describes the acylation of an amine using the pre-formed acyl chloride.

Materials:

  • This compound

  • Amine (e.g., ethyl 3-(pyridin-2-ylamino)propanoate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.

  • Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 2: Amidation using 4-(Methylamino)-3-nitrobenzoic Acid and a Coupling Reagent (HATU)

This protocol outlines the in-situ activation of the carboxylic acid followed by amidation.

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid

  • Amine (e.g., ethyl 3-(pyridin-2-ylamino)propanoate)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(Methylamino)-3-nitrobenzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HATU (1.1 equivalents) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the non-nucleophilic base (2.0-3.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the two primary amidation strategies.

G cluster_0 Acyl Chloride Pathway A 4-(Methylamino)-3-nitrobenzoic Acid B SOCl2 or (COCl)2 A->B Activation C This compound B->C D Amine, Base C->D Acylation E Amide Product D->E

Caption: Workflow for amide synthesis via the acyl chloride intermediate.

G cluster_1 In-Situ Coupling Pathway F 4-(Methylamino)-3-nitrobenzoic Acid H Coupling Reagent (e.g., HATU), Base F->H G Amine G->H I Activated Ester Intermediate H->I In-situ activation J Amide Product H->J One-pot reaction I->J Amidation

Caption: Workflow for one-pot amide synthesis using a coupling reagent.

Conclusion

This compound is a highly effective reagent for the synthesis of amides, offering the advantages of high reactivity and cost-effectiveness, particularly for large-scale production. The primary alternative, in-situ activation of the corresponding carboxylic acid with coupling reagents, provides a milder and often more convenient laboratory-scale method, with a wide array of reagents available to tackle challenging substrates. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, cost considerations, and desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Safety Operating Guide

Safe Disposal of 4-(Methylamino)-3-nitrobenzoyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 4-(Methylamino)-3-nitrobenzoyl chloride (CAS No. 82357-48-0) is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, emphasizing operational planning and adherence to safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and emergency equipment is accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Skin Protection: A lab coat or chemical-resistant apron is required.

    • Respiratory Protection: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Emergency Preparedness:

    • An eyewash station and safety shower must be readily accessible.

    • Have a spill kit appropriate for corrosive and reactive solids nearby.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a closely related compound, 4-Nitrobenzoyl chloride, for comparative purposes.

PropertyThis compound4-Nitrobenzoyl chloride
CAS Number 82357-48-0[7][8][9][10]122-04-3[6]
Molecular Formula C₈H₇ClN₂O₃[8][10]C₇H₄ClNO₃[6]
Molecular Weight 214.61 g/mol [8][9][10]185.56 g/mol [6]
Appearance Yellow to orange solid[8]Yellow flakes[11]
Melting Point Not available70 - 74 °C[1]
Boiling Point Not available202 - 205 °C[1]
Flash Point Not available102 °C[1]
Water Solubility Reacts with water[8]Decomposes in contact with water[1]
Decomposition Temperature Not available> 151°C[1]

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] The following steps outline the process for preparing the waste for collection.

Step 1: Segregation and Labeling

  • Segregate Waste: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[1][2][4][5] Do not mix with aqueous waste, acids, bases, or other incompatible materials.[4]

  • Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable, and chemically compatible container.[2] Ensure the container is in good condition.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste stream.[2]

Step 2: On-Site Neutralization of Small Quantities (for experienced personnel only)

For very small residual amounts, cautious hydrolysis can be performed as a preliminary neutralization step before collection. This procedure should only be carried out by trained personnel in a controlled environment. Acyl chlorides react vigorously with water in a process called hydrolysis to form the corresponding carboxylic acid and hydrochloric acid.[12][13][14][15][16]

Experimental Protocol: Cautious Hydrolysis

  • Preparation: In a chemical fume hood, place a beaker of a weak basic solution (e.g., sodium bicarbonate solution) in an ice bath to control the reaction temperature.

  • Slow Addition: Slowly and carefully add the small quantity of this compound to the cooled basic solution with constant stirring. The basic solution will neutralize the hydrochloric acid produced during hydrolysis.

  • Monitoring: Observe the reaction for any signs of excessive heat generation or gas evolution.

  • Final Disposal: The resulting aqueous solution should be collected in a labeled hazardous waste container for aqueous waste.

Step 3: Packaging for Disposal

  • Secure Containment: Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Secondary Containment: Place the primary waste container in a larger, compatible secondary container, especially during transport to the central waste accumulation area.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.

Step 4: Professional Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.

  • Incineration: The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[3][5]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 4-(Methylamino)-3-nitrobenzoyl chloride waste generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Residual Quantity? assess_quantity->small_quantity large_quantity Bulk Quantity small_quantity->large_quantity No neutralize Cautious Hydrolysis (Experienced Personnel Only) small_quantity->neutralize Yes collect_solid Collect in Labeled Halogenated Waste Container large_quantity->collect_solid collect_aqueous Collect Neutralized Solution in Aqueous Waste Container neutralize->collect_aqueous package Securely Package for Disposal collect_solid->package collect_aqueous->package contact_ehs Contact EHS for Pickup package->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the research and development environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Methylamino)-3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of 4-(Methylamino)-3-nitrobenzoyl chloride. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research.

This compound is a reactive compound that demands careful handling due to its corrosive nature and potential health hazards.[1][2][3] This guide provides a clear, step-by-step approach to its safe use, from initial preparation to final disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive solid that is moisture-sensitive.[3][4] Contact can cause severe skin burns and eye damage.[1][2][3] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] The following table summarizes the mandatory personal protective equipment required when handling this substance.

PPE CategoryItemMaterial/Type Specification
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles.[6][7]
Hand Protection Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended.[8] Ensure gloves are inspected before each use and immediately replaced if contaminated.[6][9]
Body Protection Laboratory Coat & ApronA flame-resistant lab coat worn over cotton clothing.[6] A chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorAn N95 dust mask is recommended for handling the solid.[10] If there is a risk of vapor inhalation, a full-face respirator with appropriate cartridges should be used.[7]
Foot Protection Closed-toe ShoesChemical-resistant, closed-toe shoes are mandatory.[11][12]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk. The following workflow diagram and detailed protocols provide a clear guide for safe operations.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weighing Weighing Prepare Fume Hood->Weighing Controlled Environment Reaction Setup Reaction Setup Weighing->Reaction Setup Accurate Measurement Monitoring Monitoring Reaction Setup->Monitoring Observe Progress Quenching Quenching Monitoring->Quenching Reaction Completion Waste Segregation Waste Segregation Quenching->Waste Segregation Neutralize Reactives Decontamination Decontamination Waste Segregation->Decontamination Proper Disposal Doff PPE Doff PPE Decontamination->Doff PPE Final Cleanup Emergency Response for Spills and Exposure cluster_spill Spill Response cluster_exposure Exposure Response Evacuate Area Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Ensure Safety Contain Spill Contain Spill Alert Supervisor->Contain Spill Initiate Protocol Clean Up Clean Up Contain Spill->Clean Up Use Absorbent Remove from Source Remove from Source Flush Affected Area Flush Affected Area Remove from Source->Flush Affected Area Immediate Action Remove Contaminated Clothing Remove Contaminated Clothing Flush Affected Area->Remove Contaminated Clothing Minimize Contact Seek Medical Attention Seek Medical Attention Remove Contaminated Clothing->Seek Medical Attention Professional Care

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.